Benztropine mesylate
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJLLXFNPCTDW-IIPFOPBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045096 | |
| Record name | Benztropine methylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-17-2 | |
| Record name | Benztropine mesylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benztropine methylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZTROPINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMJ8TL7510 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Multimodal Mechanism of Action of Benztropine Mesylate in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and physiological mechanisms by which benztropine mesylate exerts its therapeutic effects in the management of Parkinson's disease. It details the drug's interactions with key neurotransmitter systems, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction: The Neurochemical Imbalance in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a profound dopamine deficit in the striatum, a critical brain region for motor control. The depletion of dopamine disrupts the delicate balance between the inhibitory dopaminergic system and the excitatory cholinergic system, which is mediated by acetylcholine (ACh). In the parkinsonian state, the relatively unopposed and consequently overactive cholinergic signaling within the striatum is a major contributor to the cardinal motor symptoms of the disease, particularly tremor and rigidity. This compound is a therapeutic agent that addresses this neurochemical imbalance through a multi-target mechanism of action.
Core Mechanisms of Action
Benztropine's efficacy in Parkinson's disease stems from its ability to modulate multiple neurotransmitter systems simultaneously. Its action is not limited to a single target but is a composite of anticholinergic, dopaminergic, and antihistaminic activities.
Primary Mechanism: Muscarinic Acetylcholine Receptor Antagonism
The principal therapeutic action of benztropine is its function as a centrally acting anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, particularly the M1 subtype prevalent in the striatum, benztropine reduces the excessive cholinergic tone that results from dopamine depletion. This action helps to re-establish a more balanced state of neurotransmission between the dopaminergic and cholinergic systems, leading to an alleviation of tremor and rigidity. Its anticholinergic potency has been shown to be comparable to that of atropine in ex vivo preparations.
Secondary Mechanism: Dopamine Reuptake Inhibition
In addition to its potent anticholinergic effects, benztropine is a potent inhibitor of the presynaptic dopamine transporter (DAT). The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By blocking DAT, benztropine increases the synaptic concentration and prolongs the residence time of endogenous dopamine that is still being produced by surviving neurons. This dopaminergic enhancement complements its primary anticholinergic action to improve motor control. Benztropine is often classified as an "atypical" dopamine reuptake inhibitor, as it does not produce the significant psychostimulant or reinforcing effects associated with classical DAT inhibitors like cocaine.
Tertiary Mechanism: Histamine H1 Receptor Antagonism
Benztropine also possesses significant affinity for the histamine H1 receptor, where it acts as an antagonist. This activity is structurally related to its similarity to the first-generation antihistamine diphenhydramine. While this antihistaminic action is not considered central to its anti-parkinsonian effects, it contributes significantly to the drug's sedative side effect profile.
Quantitative Pharmacological Data
The multi-target affinity profile of benztropine has been quantified through various in vitro binding assays. The following table summarizes the binding affinities (Ki) of benztropine for its primary human molecular targets. Lower Ki values indicate higher binding affinity.
| Target Receptor/Transporter | Mean Ki (nM) | Receptor Type / Family | Reference |
| Muscarinic Acetylcholine Receptor M1 | 1.3 | G-protein Coupled Receptor | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptor M2 | 14.7 | G-protein Coupled Receptor | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptor M3 | 11.7 | G-protein Coupled Receptor | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptor M4 | 3.5 | G-protein Coupled Receptor | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptor M5 | 11.0 | G-protein Coupled Receptor | --INVALID-LINK-- |
| Dopamine Transporter (DAT) | 129.0 | Neurotransmitter Transporter | --INVALID-LINK-- |
| Histamine H1 Receptor | 18.0 | G-protein Coupled Receptor | --INVALID-LINK-- |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a public resource for pharmacological data.
Signaling Pathways and Experimental Workflows
Visualizations of the key pathways and experimental procedures provide a clearer understanding of benztropine's mechanism and its characterization.
Benztropine Mesylate: A Technical Guide to its Anticholinergic and Antihistaminic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine mesylate is a synthetically derived anticholinergic and antihistaminic agent, structurally combining elements of atropine and diphenhydramine.[1] Primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, its therapeutic efficacy is intrinsically linked to its potent antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[1] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its dual receptor antagonism. It includes a compilation of available quantitative binding data, detailed experimental protocols for assessing its anticholinergic and antihistaminic activities, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
This compound is a centrally acting medication that functions as a competitive antagonist at both muscarinic acetylcholine and histamine H1 receptors.[1] Its anticholinergic properties are considered therapeutically significant in managing parkinsonism by helping to restore the balance between dopamine and acetylcholine neurotransmission in the brain.[2] The antihistaminic effects of benztropine contribute to its overall pharmacological profile. This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the molecular interactions and functional consequences of benztropine's dual antagonism.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Anticholinergic Activity: Benztropine is a potent antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M1 subtype.[2] By blocking the action of acetylcholine in the central nervous system, particularly in the striatum, benztropine helps to alleviate the motor symptoms of Parkinson's disease, such as tremor and rigidity.[2]
-
Antihistaminic Activity: Benztropine also acts as an antagonist at histamine H1 receptors. This action is structurally related to the diphenhydramine component of its synthesis. While considered a secondary effect in the context of parkinsonism, its antihistaminic properties contribute to its overall sedative effects.
Quantitative Receptor Binding Data
Table 1: Muscarinic Receptor Binding Affinity of Benztropine
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Muscarinic (unspecified, likely M1) | [3H]pirenzepine | Rat brain membranes | 0.590 | N/A |
Note: The use of [3H]pirenzepine as the radioligand suggests a high affinity for the M1 receptor subtype.
Table 2: Histamine H1 Receptor Binding Affinity of Benztropine Analogues
| Compound | Ki (nM) |
| Benztropine Analogues | 16 - 37,600 |
Note: This range represents the binding affinities of various benztropine analogues. A specific Ki value for this compound at the H1 receptor is not consistently reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticholinergic and antihistaminic effects of this compound.
Muscarinic Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity of this compound for the M1 muscarinic receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound at the M1 muscarinic receptor.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or membranes from a cell line stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]pirenzepine (specific activity ~80-90 Ci/mmol).
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of serially diluted this compound.
-
50 µL of [3H]pirenzepine (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Functional Assay (Schild Analysis)
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound at the histamine H1 receptor using an isolated guinea pig ileum preparation.
Objective: To quantify the competitive antagonism of this compound at the histamine H1 receptor.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Organ Bath with an isometric force transducer.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.
-
Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response until a maximum response is achieved.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined equilibration period (e.g., 30 minutes).
-
Second Concentration-Response Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for histamine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.
-
Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathways
Caption: Benztropine's antagonistic effects on M1 and H1 receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Dual Antagonism and Clinical Effects
Caption: Relationship between benztropine's dual actions and its clinical effects.
Conclusion
This compound's clinical utility is a direct consequence of its dual antagonism at muscarinic and histaminic receptors. While its anticholinergic effects are paramount in the treatment of movement disorders, its antihistaminic properties also contribute to its overall pharmacological profile. This guide has provided a detailed overview of these effects, including the available quantitative data and representative experimental protocols. Further research is warranted to fully elucidate the binding profile of benztropine across all muscarinic receptor subtypes to better understand its selectivity and potential for subtype-specific therapeutic applications.
References
A Technical Guide to the Structural and Chemical Properties of Benztropine Mesylate Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structural and chemical properties of benztropine mesylate, a synthetic compound used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. A thorough understanding of its solid-state characteristics is critical for ensuring drug quality, stability, and bioavailability. This guide consolidates key physicochemical data, analytical methodologies, and stability profiles to support research and development activities.
Physicochemical Characteristics
This compound is a white, crystalline powder. Its fundamental properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Chemical Name | (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, monomethanesulfonate | [1] |
| CAS Registry No. | 132-17-2 | [1][2] |
| Molecular Formula | C₂₁H₂₅NO • CH₃SO₃H (or C₂₂H₂₉NO₄S) | [1][2] |
| Molecular Weight | 403.53 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Purity (HPLC) | ≥98% |
Table 2: Solubility Profile
| Solvent | Solubility (at 25°C) | References |
| Water | 81 mg/mL (200.72 mM) | [3] |
| Ethanol | 81 mg/mL (200.72 mM) | [3] |
| DMSO | 50 mg/mL (123.9 mM) | [3] |
| PBS (pH 7.2) | ~10 mg/mL |
Spectroscopic and Thermal Properties
Spectroscopic analysis is fundamental for the identification and quantification of this compound, while thermal analysis provides insights into its stability and solid-state behavior.
Table 3: Spectroscopic Data
| Technique | Key Data | Notes | References |
| UV Spectroscopy | λmax: 259 nm | In acidic solution (0.05 N HCl) | [1] |
| IR Spectroscopy | ~1192 cm⁻¹ | Characteristic C-O ether stretch |
Table 4: Thermal Analysis Data
| Parameter | Value | Technique | References |
| Melting Point | 143°C | DSC/Melting Point Apparatus | [1] |
Crystal Structure Analysis
The three-dimensional arrangement of molecules in the crystalline lattice is a critical quality attribute, influencing properties such as solubility, stability, and manufacturability. The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1]
While the specific crystallographic parameters from the original publication were not accessible in the surveyed literature, the study by P. G. Jones et al. (1978) serves as the primary reference for the compound's atomic arrangement.[1] For routine analysis, X-ray Powder Diffraction (XRPD) is the preferred non-destructive method to confirm the crystalline form, assess batch-to-batch consistency, and detect potential polymorphic impurities.
Chemical Stability and Degradation Profile
This compound is stable under hydrolytic stress (both acidic and alkaline conditions) but demonstrates susceptibility to oxidative degradation. The primary degradation pathway involves the oxidation of the ether functional group, leading to the formation of benzophenone, a known hepatotoxic and carcinogenic compound. This specific degradation profile necessitates the use of stability-indicating analytical methods for quality control.
Pharmacological Mechanism of Action
Benztropine exerts its therapeutic effects through a dual mechanism of action. It is a potent inhibitor of the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic activity.[3] Concurrently, it acts as a muscarinic acetylcholine receptor (M1) antagonist. This combined action helps restore the neurochemical balance between dopamine and acetylcholine, which is disrupted in parkinsonism.
Experimental Protocols
Detailed and validated analytical methods are required for the characterization and quality control of this compound.
Stability-Indicating UPLC Method
This method is designed to separate and quantify this compound in the presence of its degradation product, benzophenone.[5]
-
Column: Reversed-phase C8 (1.9 μm, 50 mm × 2.1 i.d.).
-
Mobile Phase: Acetonitrile and aqueous sodium dodecyl sulfate (50:50, v/v), with the pH adjusted to 3 using phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Based on peak area, with linear calibration curves typically in the range of 20–200 μg/mL for this compound.
Stability-Indicating TLC-Densitometric Method
A complementary method for the separation and quantification of this compound and benzophenone.[5]
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase (Developing System): Hexane, methylene chloride, and triethylamine (5:5:0.6, by volume).
-
Application: Apply samples using a suitable applicator.
-
Detection: Scan the separated bands at 235 nm.
-
Quantification: Based on linear regression analysis of calibration plots, typically in the range of 1.5–10 μ g/band for this compound.
Oxidative Stress Testing
This protocol is used to assess the stability of this compound under oxidative conditions.
-
Dissolve a known quantity of pure this compound in methanol.
-
Add hydrogen peroxide (e.g., 30%) to the solution.
-
Reflux the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 3 hours).
-
Monitor the degradation process using a suitable chromatographic method (e.g., TLC or UPLC).
-
Isolate and identify the degradation product(s) using spectroscopic techniques (e.g., IR, Mass Spectrometry).
Crystal Preparation
Single crystals suitable for X-ray diffraction can be prepared via slow evaporation or recrystallization.[1]
-
Dissolve this compound powder in a minimal amount of a suitable solvent (e.g., acetone).
-
Slowly add a less-polar co-solvent (e.g., ether) until slight turbidity is observed.
-
Allow the solution to stand undisturbed in a loosely covered container.
-
Slow evaporation of the solvents will promote the formation of single crystals over time.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C22H29NO4S | CID 3246155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis and Structural Analogues of Benztropine Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of benztropine mesylate and its structural analogues. The information is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting monoamine transporters and cholinergic receptors.
Introduction
Benztropine (BZT), available as its mesylate salt, is a synthetic compound that structurally combines elements of atropine and diphenhydramine.[1] Clinically, it is utilized as an antiparkinsonian agent, effectively managing the motor symptoms associated with Parkinson's disease and the extrapyramidal side effects induced by antipsychotic medications.[1][2] Its therapeutic effects are primarily attributed to its dual pharmacological action as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[2][3][4] This unique profile has spurred significant interest in developing structural analogues to delineate the structural requirements for its diverse biological activities and to create novel compounds with improved selectivity and therapeutic potential.
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
Anticholinergic Activity : It acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype.[3][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine. By blocking muscarinic receptors, benztropine helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[2][3]
-
Dopamine Reuptake Inhibition : Benztropine also binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft.[2][5] This action increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.[2]
Many of its analogues have been synthesized and evaluated to explore the structural features that govern affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), as well as muscarinic (M1) and histamine (H1) receptors.[6][7][8]
Signaling Pathway
The following diagram illustrates the primary mechanism of action of benztropine at the synaptic level.
Caption: Mechanism of action of benztropine at a dopamine synapse.
Synthesis of Benztropine and its Analogues
The synthesis of benztropine and its analogues generally involves the etherification of a tropane-based alcohol with a substituted diphenylmethanol derivative. A common synthetic route for benztropine is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Benztropine: [9]
-
Bromination of Diphenylmethane: Diphenylmethane undergoes bromination to yield bromodiphenylmethane.[9]
-
Condensation with Tropine: The resulting bromodiphenylmethane is then condensed with tropine to form the benztropine free base.[9]
-
Purification and Salt Formation: The crude product is purified, and subsequent reaction with methanesulfonic acid yields this compound.
Combinatorial Synthesis of Benztropine Analogues: [10][11]
A combinatorial approach has been employed to generate libraries of benztropine analogues. A key step in this process is the radical azidonation of a protected 3-benzyloxy-8-azabicyclo[3.2.1]octane.[10][11]
-
Radical Azidonation: 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is converted to 3-(1-azidobenzyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.[11]
-
Grignard Reaction: Reaction of this intermediate with various Grignard reagents (e.g., phenyl magnesium bromide) introduces diversity at the diphenylmethyl moiety.[10][11]
-
Deprotection and N-Alkylation: Subsequent removal of the Boc protecting group followed by N-alkylation with different alkyl halides allows for further diversification at the tropane nitrogen, yielding a library of N-substituted analogues.[10][11]
Structure-Activity Relationships (SAR)
The development of benztropine analogues has provided valuable insights into the structural features that influence their pharmacological profile.
Logical Flow for SAR Studies
Caption: Logical flow for structure-activity relationship studies of benztropine analogues.
Key SAR findings include:
-
Diphenylmethoxy Moiety: Smaller substituents on the aromatic rings are generally well-tolerated for both DAT and H1 receptor binding. However, for H1 receptor affinity, substitution on only one of the aromatic rings is preferred.[6]
-
Tropane Ring:
-
N-Substituents: Modification of the N-methyl group can significantly impact selectivity. N-allyl and N-butyl analogues of a para-fluoro substituted benztropine derivative showed increased selectivity for DAT over muscarinic M1 receptors.[12]
-
2- and 6-Positions: Substituents at the 2-position of the tropane ring are generally preferred for DAT affinity but may clash with essential regions of the H1 receptor.[6] Modifications at the 6-position can reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity.[13]
-
Quantitative Data
The following tables summarize the binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of benztropine and selected analogues at various monoamine transporters and receptors.
Table 1: Binding Affinities (Ki, nM) of Benztropine and Analogues at Monoamine Transporters
| Compound | DAT | SERT | NET |
| Benztropine | 8.5 - 237 | 5,150 | 1,420 - 7,350 |
| GA 1-69 | 29.2 | 4,600 | 7,350 |
| GA 2-50 | 11.2 | >10,000 | 4,280 |
| GA 2-99 | 5.59 | 490 | 1,420 |
| AHN 1-055 | 11.8 | >10,000 | >10,000 |
| AHN 2-005 | 29.9 | >10,000 | >10,000 |
| JHW 007 | 20.3 | >10,000 | >10,000 |
Data compiled from multiple sources.[6][8][12][14][15]
Table 2: Binding Affinities (Ki, nM) of Benztropine and Analogues at Histamine H1 and Muscarinic M1 Receptors
| Compound | H1 Receptor | M1 Receptor |
| Benztropine | 16 - 37,600 | 0.59 |
| GA 1-69 | 3,460 | 3,570 |
| GA 2-50 | 482 | 3,360 |
| GA 2-99 | 1,260 | 592 |
| AHN 1-055 | - | - |
| AHN 2-005 | - | >1,000 |
| JHW 007 | - | >1,000 |
Data compiled from multiple sources.[6][8][12][14][15]
Table 3: Dopamine Uptake Inhibition (IC50, nM) for Benztropine and Analogues
| Compound | Dopamine Uptake IC50 (nM) |
| Benztropine | 118 - 130 |
| 6α-methoxy-3-(4',4''-difluorodiphenylmethoxy)tropane | Potent Inhibitor |
Data compiled from multiple sources.[13][16]
Conclusion
This compound and its structural analogues represent a versatile chemical scaffold for the development of novel central nervous system agents. The dual anticholinergic and dopamine reuptake inhibitory properties of the parent compound have been systematically explored through the synthesis and evaluation of a wide range of analogues. The structure-activity relationship data gathered to date provide a solid foundation for the rational design of new compounds with tailored selectivity profiles for the dopamine transporter, muscarinic receptors, and histamine receptors. Further research in this area holds promise for the development of improved therapeutics for neurodegenerative disorders and substance abuse.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BENZTROPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors PMID: 16460947 | MCE [medchemexpress.cn]
- 16. selleckchem.com [selleckchem.com]
Pharmacokinetics and Oral Bioavailability of Benztropine Mesylate: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine mesylate, a centrally acting anticholinergic and antihistaminic agent, is utilized in the management of Parkinsonism and drug-induced extrapyramidal symptoms. A thorough understanding of its pharmacokinetic profile and oral bioavailability in preclinical animal models is crucial for its continued development and therapeutic application. This technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, providing a consolidated resource for researchers. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, this guide presents the current state of knowledge, including detailed experimental methodologies and visual representations of key processes to facilitate further investigation.
Introduction
Benztropine's therapeutic effects are attributed to its ability to block central cholinergic receptors, thereby restoring the balance of neurotransmitter activity in the basal ganglia.[1] It also exhibits antihistaminic properties and can inhibit the reuptake of dopamine.[2] Despite its long-standing clinical use, detailed comparative pharmacokinetic data across different animal models, which is vital for extrapolating preclinical findings to human clinical scenarios, is not extensively consolidated. This document aims to bridge this gap by compiling and presenting the available information in a structured and accessible format.
Pharmacokinetic Profile
The pharmacokinetic profile of benztropine is characterized by low oral bioavailability, extensive hepatic metabolism, and a prolonged duration of action.[3][4]
Absorption
Distribution
Benztropine demonstrates high permeability across the blood-brain barrier, which is essential for its central nervous system activity.[3] It is also known to be highly bound to plasma proteins, with an estimated binding of approximately 95%.[4] Species-specific differences in plasma protein binding can influence the free drug concentration and, consequently, its efficacy and disposition.[5]
Metabolism
Hepatic metabolism is the primary route of elimination for benztropine. In preclinical studies involving rats administered a 10 mg/kg oral dose of benztropine, a number of phase I and phase II metabolites have been identified in urine and bile.[3][4]
Identified Metabolites in Rats: [3][4]
-
Benztropine N-oxide
-
N-desmethylbenztropine
-
4'-hydroxybenztropine
-
N-desmethyl-4'-hydroxybenztropine
-
4'-hydroxybenztropine N-oxide
-
Methoxy-4'-hydroxybenztropine
-
Glucuronide conjugates
The metabolism of benztropine is mediated by cytochrome P450 enzymes. Studies with benztropine analogs have implicated human CYP2D6 and 2C19, and rat CYP2C11 and CYP3A1 in their metabolism.[6]
Excretion
The metabolites of benztropine, along with a small amount of unchanged drug, are primarily excreted in the urine and bile.[3][4]
Quantitative Pharmacokinetic Data
Despite a thorough review of the available literature, specific quantitative pharmacokinetic parameters for this compound in common animal models are not widely published. The following table summarizes the limited available data and highlights the need for further research in this area.
| Species (Strain) | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 10 | Data not available | Data not available | Data not available | Data not available | Low (qualitative) | [3] |
| Human | Oral | 1.5 mg (total dose) | ~2.5 | ~7 | Data not available | ~36 | ~29 | [4] |
This table is populated with the limited data found and is intended to be expanded as more research becomes available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical methodologies for key experiments.
Animal Models
Commonly used animal models in pharmacokinetic studies include Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. The choice of species should be justified based on the specific research question and the metabolic similarities to humans.
Drug Administration
Oral Administration (Gavage):
-
Animals are typically fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.
-
This compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
The dose is administered directly into the stomach using a gavage needle of appropriate size for the animal.[7]
-
The volume administered should not exceed recommended limits for the species (e.g., up to 20 mL/kg for rats).[8]
Intravenous Administration:
-
For intravenous administration, this compound is dissolved in a sterile, isotonic solution (e.g., saline).
-
The solution is administered via a suitable vein, such as the tail vein in rats or a cephalic vein in dogs.
-
The injection should be given slowly to avoid acute toxic effects.
Sample Collection
-
Blood samples are collected at predetermined time points following drug administration.
-
For rats, blood can be collected via the tail vein, saphenous vein, or through cannulation of the jugular or carotid artery for serial sampling.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
Bioanalytical Method
Quantification of benztropine in plasma is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][10]
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, an internal standard is added.
-
The sample is alkalinized with a suitable buffer.
-
An organic solvent (e.g., hexane or a mixture of solvents) is added to extract the drug and internal standard.
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the chromatographic system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: UV detection or, for higher sensitivity and selectivity, mass spectrometry is employed.
Visualizations
Experimental Workflow for Oral Pharmacokinetic Study
References
- 1. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective benztropine analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. High-performance liquid chromatographic method for the analysis of benztropine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benztropine Mesylate in Modulating Neurotransmitter Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine mesylate is a versatile therapeutic agent with a complex pharmacological profile, primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its clinical efficacy stems from its ability to modulate the delicate balance between several key neurotransmitter systems in the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interactions with dopaminergic, cholinergic, and histaminergic pathways. We present a comprehensive overview of its receptor binding affinities, detailed experimental protocols for assessing its pharmacological activity, and visual representations of the signaling cascades it influences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel CNS-acting therapeutics.
Introduction
The intricate interplay of neurotransmitters governs a vast array of physiological and cognitive functions. Imbalances in these systems are central to the pathophysiology of numerous neurological and psychiatric disorders. This compound is a synthetic compound that exemplifies a multi-target therapeutic approach to restoring neurotransmitter equilibrium.[1] Structurally related to both atropine and diphenhydramine, this compound exerts its effects through three primary mechanisms: antagonism of muscarinic acetylcholine receptors, inhibition of the dopamine transporter, and antagonism of histamine H1 receptors.[1][2] This multifaceted action allows it to address the dopaminergic deficiency and cholinergic hyperactivity characteristic of Parkinsonism, as well as the extrapyramidal side effects induced by antipsychotic medications.[1][2]
Pharmacological Profile: A Multi-Target Approach
This compound's therapeutic efficacy is a direct consequence of its engagement with multiple molecular targets within the CNS. Its ability to modulate the balance between dopamine and acetylcholine is particularly crucial for its clinical applications.[3][4]
Dopamine Transporter (DAT) Inhibition
This compound is a potent inhibitor of the dopamine transporter (DAT), the primary mechanism for clearing dopamine from the synaptic cleft.[3][5] By blocking DAT, benztropine increases the synaptic concentration and prolongs the action of dopamine, thereby enhancing dopaminergic neurotransmission.[6] This action helps to compensate for the depleted dopamine levels seen in Parkinson's disease.[1]
Muscarinic Acetylcholine Receptor (M1) Antagonism
In conditions of dopamine deficiency, there is a relative overactivity of the cholinergic system. This compound acts as a potent antagonist at muscarinic acetylcholine receptors, with a high affinity for the M1 subtype.[3][7] By blocking the action of acetylcholine, it helps to re-establish a more balanced neurochemical environment, alleviating symptoms such as tremor and rigidity.[1][2]
Histamine H1 Receptor Antagonism
This compound also possesses significant antihistaminic properties due to its antagonism of the histamine H1 receptor.[1] While not its primary therapeutic mechanism in movement disorders, this action contributes to its overall sedative effects and may play a role in managing agitation.[1]
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) of benztropine for its primary molecular targets. These values represent the concentration of the drug required to occupy 50% of the receptors in vitro and are a measure of the drug's potency at each target.
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 8.5 - 6370 | [8] |
| Muscarinic M1 Receptor | [3H]pirenzepine | Rat Cerebral Cortex | ~2 | [9] |
| Histamine H1 Receptor | [3H]pyrilamine | Not Specified | 16 - 37,600 | [8] |
Note: The wide range of reported Ki values for DAT and H1 receptors may reflect variations in experimental conditions and tissues used across different studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.
Objective: To determine the Ki of this compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate
-
[3H]WIN 35,428 (Radioligand)
-
This compound (Test compound)
-
Cocaine or GBR 12909 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]WIN 35,428 (at a concentration near its Kd), and 100 µL of tissue homogenate.
-
Non-specific Binding: 50 µL of a high concentration of cocaine or GBR 12909 (e.g., 10 µM), 50 µL of [3H]WIN 35,428, and 100 µL of tissue homogenate.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]WIN 35,428, and 100 µL of tissue homogenate.
-
-
Incubation: Incubate the plates at 4°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]WIN 35,428 binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Muscarinic M1 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of this compound for the muscarinic M1 receptor.
Objective: To determine the Ki of this compound for the muscarinic M1 receptor.
Materials:
-
Rat cerebral cortex membrane preparation
-
[3H]Pirenzepine (Radioligand specific for M1 receptors)
-
This compound (Test compound)
-
Atropine (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex by homogenization and differential centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]pirenzepine (at a concentration near its Kd), and 100 µL of membrane preparation.[11]
-
Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [3H]pirenzepine, and 100 µL of membrane preparation.[12]
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]pirenzepine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes.[12]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values for this compound as described in the DAT binding assay protocol.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular levels of dopamine and acetylcholine in the striatum of freely moving rats.
Objective: To assess the in vivo effects of this compound on striatal dopamine and acetylcholine release.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine)
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Allow the animal to recover for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for at least 2-3 hours following drug administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using a validated HPLC-ECD or LC-MS/MS method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Plot the time course of the effect of this compound on dopamine and acetylcholine release.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benzatropine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic antagonist binding site heterogeneity as evidenced by autoradiography after direct labeling with [3H]-QNB and [3H]-pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Benztropine Mesylate: A Technical Guide to its Effects on Oligodendrocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of benztropine mesylate on oligodendrocyte differentiation, a critical process for myelination and remyelination in the central nervous system (CNS). Benztropine, an FDA-approved drug for Parkinson's disease, has emerged as a promising agent for promoting the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, offering potential therapeutic avenues for demyelinating diseases such as multiple sclerosis.[1][2][3][4] This document details the underlying mechanisms of action, compiles quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating its pro-myelinating properties.
Mechanism of Action: Antagonism of Muscarinic Receptors
This compound primarily exerts its effects on oligodendrocyte differentiation through its role as an antagonist of the M1 and M3 muscarinic acetylcholine receptors.[2][5][6][7] These receptors are predominantly expressed on OPCs and their activation is thought to maintain these cells in a proliferative, undifferentiated state.[8] By blocking these receptors, benztropine lifts this inhibitory signal, thereby promoting the differentiation of OPCs into mature, myelin-producing oligodendrocytes.[5][8] The downstream signaling cascade following M1/M3 receptor antagonism involves the modulation of intracellular calcium levels and the extracellular signal-regulated kinase (ERK) pathway.[5][9][10]
Quantitative Data on Oligodendrocyte Differentiation and Myelination
Numerous in vitro and in vivo studies have demonstrated the potent effects of benztropine on oligodendrocyte maturation and myelination. The following tables summarize key quantitative findings from this research.
| In Vitro Studies | |
| Parameter | Observation |
| Mature Oligodendrocyte Number | Treatment with benztropine significantly increases the number of mature oligodendrocytes, identified by markers such as Myelin Basic Protein (MBP) and Glutathione S-transferase pi (GST-π).[5] Studies have reported a doubling in the number of mature oligodendrocytes in culture.[8] |
| Myelinated Axons | In co-cultures of OPCs and neurons, benztropine treatment leads to a more than two-fold increase in the proportion of myelinated axons.[8] |
| Dose-Response | Benztropine promotes oligodendrocyte differentiation in a dose-dependent manner in in vitro assays.[11] |
| In Vivo Animal Models | |
| Model | Observation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic administration of benztropine doubled the number of mature oligodendrocytes in the spinal cord during the acute phase of the disease.[8] It also significantly decreases clinical severity in the EAE model of relapsing-remitting multiple sclerosis.[5] |
| Cuprizone-Induced Demyelination | Benztropine treatment enhances remyelination in the cuprizone model.[12] Quantitative analysis showed a significant increase in the number of GST-π positive mature oligodendrocytes from approximately 500 to 1,100 per field in the corpus callosum of benztropine-treated mice compared to vehicle-treated controls.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on oligodendrocyte differentiation.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol describes the culture of primary rat OPCs and the induction of their differentiation to assess the effects of benztropine.
Materials:
-
OPC proliferation medium: DMEM supplemented with B27, N2, penicillin-streptomycin, N-Acetyl-L-cysteine, and forskolin.[13]
-
OPC differentiation medium: OPC proliferation medium without PDGF.
-
Poly-L-lysine coated culture plates.
-
This compound.
-
Primary antibodies: anti-MBP, anti-GST-π.
-
Secondary antibodies: fluorescently labeled.
-
DAPI stain.
Procedure:
-
Isolate OPCs from postnatal day 7 rat cortices using immunopanning.[14]
-
Plate purified OPCs at a high density on poly-L-lysine coated plates in OPC proliferation medium containing platelet-derived growth factor (PDGF).[14]
-
After 24 hours, switch to OPC differentiation medium to induce differentiation.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Culture for 3-5 days to allow for oligodendrocyte maturation.
-
Fix the cells and perform immunofluorescence staining for mature oligodendrocyte markers (MBP or GST-π) and a nuclear counterstain (DAPI).
-
Quantify the number of mature oligodendrocytes as a percentage of the total number of cells.
In Vivo Cuprizone-Induced Demyelination Model
This protocol details the induction of demyelination in mice using cuprizone and subsequent treatment with benztropine to assess remyelination.
Materials:
-
C57BL/6 mice.
-
Powdered mouse chow.
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone).
-
This compound.
-
Perfusion and tissue processing reagents.
-
Primary antibodies: anti-GST-π.
-
Secondary antibodies: fluorescently labeled.
Procedure:
-
Feed 8-10 week old C57BL/6 mice a diet containing 0.2% (w/w) cuprizone mixed into their chow for 5-6 weeks to induce demyelination.[6]
-
Following the demyelination phase, return the mice to a normal diet.
-
Administer this compound or vehicle control daily via intraperitoneal injection.
-
After a set period of treatment (e.g., 2-4 weeks), perfuse the mice and collect the brains for histological analysis.
-
Process the brain tissue and perform immunofluorescence staining for mature oligodendrocyte markers such as GST-π in the corpus callosum.
-
Quantify the number of mature oligodendrocytes in defined regions of the corpus callosum.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice, an inflammatory model of multiple sclerosis, to evaluate the therapeutic potential of benztropine.
Materials:
-
C57BL/6 mice.
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
This compound.
-
Clinical scoring system for EAE.
-
Tissue processing reagents for histology.
Procedure:
-
Induce EAE in 8-12 week old female C57BL/6 mice by subcutaneous immunization with an emulsion of MOG35-55 in CFA.[15]
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[1]
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0-5).
-
Administer this compound or vehicle control daily, either prophylactically from the day of immunization or therapeutically from the onset of clinical signs.
-
At the end of the experiment, collect spinal cord tissue for histological analysis to assess demyelination and the number of mature oligodendrocytes.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of benztropine in promoting oligodendrocyte differentiation.
Caption: Experimental workflow for in vitro OPC differentiation assay.
Caption: Experimental workflow for the in vivo cuprizone-induced demyelination model.
References
- 1. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 2. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro myelin formation using embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 6. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue [mdpi.com]
- 8. Protocol for assessing myelination by human iPSC-derived oligodendrocytes in Shiverer mouse ex vivo brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benztropine Mesylate in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of benztropine mesylate in in vivo rodent studies. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Mechanism of Action
This compound is a centrally acting drug with a dual mechanism of action. It is both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2] In conditions such as Parkinson's disease, there is a characteristic depletion of dopamine in the basal ganglia, leading to a relative overactivity of acetylcholine. By blocking muscarinic receptors, benztropine helps to restore the dopamine/acetylcholine balance, thereby alleviating extrapyramidal symptoms.[1] Additionally, its ability to inhibit the dopamine transporter (DAT) increases the synaptic availability of dopamine.[3] Benztropine also possesses antihistaminic properties.[4][5]
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dose can vary significantly depending on the specific research question, rodent strain, sex, age, and experimental model. Therefore, these tables should be used as a guide for dose-range finding studies.
Table 1: this compound Dosage in Rat Studies
| Research Area | Rat Strain | Dosage | Administration Route | Frequency | Key Findings |
| Neuropharmacology | Not Specified | 5 and 25 mg/kg | Not Specified | Single dose | Dose-dependent increase in extracellular dopamine in the striatum.[3] |
| Tardive Dyskinesia Model | Not Specified | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 4 weeks | Chronic administration induced behavioral hypersensitivity.[6] |
| Metabolism Study | Not Specified | 10 mg/kg | Not Specified | Single dose | Identification of various metabolites in urine and bile. |
| Gastric Emptying | Not Specified | 1.2 mg/kg | Intraperitoneal (IP) | Single dose | Marked decrease in gastric emptying and intestinal transit rate. |
Table 2: this compound Dosage in Mouse Studies
| Research Area | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |
| Toxicology | Not Specified | 65 mg/kg | Intraperitoneal (IP) | Single dose | LD50. |
| Cancer Metastasis | BALB/c | 0.5 mg/mouse | Intraperitoneal (IP) | Thrice a week | Suppressed tumor growth and metastasis. |
Table 3: Toxicological Data for this compound in Rodents
| Species | Route of Administration | LD50 |
| Rat | Oral | 940 mg/kg[5] |
| Mouse | Intraperitoneal | 65 mg/kg |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
Objective: To administer a precise dose of this compound into the peritoneal cavity of a rat.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water[3])
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the rats.
-
Aseptically prepare the dosing solution. This compound is soluble in water.[1] For less soluble formulations, a vehicle such as 5% DMSO, 40% PEG300, and 55% sterile water can be used.[3] Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. One common method is to hold the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[7][8]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-procedural Monitoring:
-
Observe the animal for any signs of distress, adverse reactions, or changes in behavior.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
Objective: To deliver a precise oral dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water, or a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na)[3])
-
Flexible or rigid gavage needles (18-20 gauge for adult mice)
-
Sterile syringes (1 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mice.
-
Prepare the dosing solution or suspension. For a suspension, a vehicle like 0.5% CMC-Na can be used to ensure uniform distribution of the compound.[3]
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct volume for administration.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the esophagus until it reaches the predetermined depth.
-
Administer the this compound solution or suspension slowly.
-
Carefully remove the gavage needle.
-
-
Post-procedural Monitoring:
-
Monitor the mouse for any signs of respiratory distress, regurgitation, or other adverse effects.
-
Mandatory Visualizations
Caption: Benztropine's dual mechanism of action in the synapse.
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. This compound Injection, USP [dailymed.nlm.nih.gov]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Tablets USP0.5 mg, 1 mg and 2 mg [dailymed.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols: Preparing Benztropine Mesylate Stock Solutions for In Vitro Assays
Introduction
Benztropine mesylate is a centrally acting synthetic compound that functions as a muscarinic acetylcholine receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2] Structurally similar to atropine and diphenhydramine, it is utilized in the management of Parkinson's disease and to treat extrapyramidal symptoms induced by antipsychotic medications.[3][4] Its primary mechanisms of action involve blocking M1 muscarinic acetylcholine receptors and inhibiting dopamine reuptake, which helps restore the balance between cholinergic and dopaminergic neurotransmission in the brain.[1][3][5][6]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for research applications.
Physicochemical and Solubility Data
This compound is supplied as a white to beige crystalline solid.[5] Proper handling and storage are essential to maintain its stability and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, monomethanesulfonate | [5] |
| CAS Number | 132-17-2 | [5][7] |
| Molecular Formula | C₂₁H₂₅NO • CH₃SO₃H | [5] |
| Molecular Weight | 403.5 g/mol | [5] |
| Purity | ≥98% | [5] |
| Supplied As | Crystalline solid | [5] |
| Storage | -20°C | [5][7] |
| Stability | ≥4 years (as solid) | [5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (approx.) | Molarity (approx.) | Reference |
| DMSO | 30 - 50 mg/mL | 74.3 - 123.9 mM | [2][5][7] |
| Ethanol | ~30 mg/mL | ~74.3 mM | [5] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | ~74.3 mM | [5] |
| Water | 20 - 81 mg/mL | 49.6 - 200.7 mM | [7] |
| PBS (pH 7.2) | ~10 mg/mL | ~24.8 mM | [5] |
Experimental Protocols
Safety Precaution: this compound should be considered a hazardous material. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
Protocol 1: High-Concentration Stock Solution in Organic Solvent (DMSO)
This protocol is suitable for most in vitro applications, especially when high concentrations are required. DMSO is a common solvent that is compatible with most cell culture assays at low final concentrations (<0.5%).
Materials:
-
This compound powder (FW: 403.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 50 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 403.5 g/mol x 1000 mg/g
-
Mass = 20.18 mg
-
-
Weighing: Accurately weigh 20.18 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for cell-based assays.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[7]
Protocol 2: Aqueous Stock Solution in PBS
This protocol is ideal for experiments where organic solvents must be avoided. Note that the solubility in aqueous buffers is lower than in DMSO, and stability is reduced.[5]
Materials:
-
This compound powder (FW: 403.5 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare a 10 mg/mL stock solution in 5 mL of PBS:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass = 10 mg/mL x 5 mL = 50 mg
-
-
Weighing: Accurately weigh 50 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Dissolving: Add 5 mL of sterile PBS (pH 7.2) to the tube.
-
Mixing: Vortex vigorously. If the powder does not fully dissolve, sonicate the solution for short intervals until it becomes clear.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aqueous solutions are less stable. It is recommended to prepare them fresh before each experiment. Do not store aqueous solutions for more than one day.[5]
Protocol 3: Preparing Working Solutions
The high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium or assay buffer.
Procedure:
-
Thaw: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution Calculation (C1V1 = C2V2):
-
Serial Dilution: For adding very small volumes, it is best to perform a serial dilution. First, dilute the 50 mM stock 1:100 in sterile culture medium to create an intermediate stock of 500 µM. Then, use this intermediate stock to prepare the final concentration.
-
V1 (of 500 µM stock) = (28 µM x 2 mL) / 500 µM = 0.112 mL or 112 µL
-
-
Preparation: Add 112 µL of the 500 µM intermediate stock to 1.888 mL of pre-warmed culture medium to achieve a final volume of 2 mL and a final concentration of 28 µM. Mix gently by pipetting.
-
Solvent Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the culture medium without the drug.
Visualizations
Mechanism of Action
This compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (M1) and inhibiting the dopamine transporter (DAT). This dual action helps to rebalance the dopaminergic and cholinergic systems.
Caption: Benztropine's dual mechanism of action.
Experimental Workflow
The following diagram illustrates the standard workflow for preparing a working solution of this compound from a solid powder for use in in vitro assays.
Caption: Workflow for preparing benztropine solutions.
References
- 1. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. droracle.ai [droracle.ai]
- 7. cnreagent.com [cnreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Benztropine Mesylate in a Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1] This neuronal loss leads to a dopamine deficit in the striatum, causing the hallmark motor symptoms of PD, including bradykinesia, resting tremors, rigidity, and postural instability.[1][2] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model that recapitulates many of the key pathological features of PD, as MPTP selectively destroys dopaminergic neurons.[3][4]
Benztropine mesylate is an FDA-approved medication used as an adjunctive therapy for Parkinson's disease.[5][6] Its therapeutic effect stems from a dual mechanism of action: it is a muscarinic receptor antagonist (an anticholinergic agent) and also an inhibitor of dopamine reuptake.[1][7][8] In the Parkinsonian state, the depletion of dopamine creates a relative overactivity of acetylcholine.[6] Benztropine helps to re-establish the neurochemical balance by blocking acetylcholine receptors and, to a lesser extent, by increasing the synaptic availability of dopamine.[1][6][9]
These application notes provide detailed protocols for utilizing this compound in the MPTP mouse model of Parkinson's disease, including methods for disease induction, drug administration, behavioral assessment, and post-mortem neurochemical analysis.
Mechanism of Action of Benztropine
Benztropine exerts its therapeutic effects by modulating two key neurotransmitter systems in the basal ganglia. Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors, counteracting the excessive cholinergic activity that arises from dopamine depletion.[9] Secondly, it inhibits the dopamine transporter (DAT), which reduces the reuptake of dopamine from the synaptic cleft, thereby enhancing dopaminergic signaling.[1][7]
Experimental Design and Workflow
A typical study to evaluate the efficacy of benztropine in an MPTP mouse model involves several key stages: animal acclimatization, induction of the Parkinsonian phenotype with MPTP, a treatment period with benztropine or a vehicle control, behavioral assessments to measure motor function, and finally, euthanasia and brain tissue collection for neurochemical and histological analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Parkinson's Disease with MPTP
This protocol describes the sub-acute administration of MPTP to C57BL/6 mice to induce a consistent loss of dopaminergic neurons.[3]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
Sterile 0.9% saline
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
-
Animal scale and injection syringes
Procedure:
-
Preparation: Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate PPE.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.[3]
-
Dosing Schedule: Injections are given once daily for seven consecutive days.[3]
-
Monitoring: Monitor animals daily for weight loss, signs of distress, and general health.
-
Post-Injection Period: Allow a 7-day period after the final MPTP injection for the neurotoxic effects to stabilize before commencing benztropine treatment.
Protocol 2: this compound Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline or appropriate vehicle
-
Vortex mixer and pH meter
-
Injection syringes
Procedure:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 10 mL/kg injection volume). Ensure the solution is fully dissolved.
-
Dosage: The typical therapeutic dose ranges from 1-2 mg/kg.[10] A dose of 1.2 mg/kg (i.p.) has been shown to be effective in rodent models.[10]
-
Administration: Administer this compound or the vehicle control (saline) via i.p. injection.
-
Dosing Schedule: Treatment should begin after the MPTP lesion has stabilized (e.g., day 8 after the last MPTP injection) and continue daily throughout the behavioral testing period.
Protocol 3: Behavioral Analysis
Behavioral tests should be conducted to assess motor deficits and the therapeutic effects of benztropine. The open field and rotarod tests are commonly used.[11][12]
A. Open Field Test:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape, equipped with an overhead video camera and tracking software.
-
Procedure:
-
Place a mouse in the center of the arena and allow it to explore freely for 10-15 minutes.
-
Record the total distance traveled, average speed, and time spent in the center versus the periphery.
-
MPTP-lesioned mice are expected to show reduced total distance and movement speed.[12]
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
B. Rotarod Test:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training: Train the mice on the rotarod for 3-5 consecutive days prior to MPTP administration. Each training session consists of 3-4 trials on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Testing: After the treatment period, place the mouse on the accelerating rotarod.
-
Measurement: Record the latency to fall from the rod. A trial ends if the mouse falls off or grips the rod and rotates with it for two consecutive revolutions.
-
Perform 3-4 trials per mouse, with a rest interval of at least 15 minutes between trials. The average latency to fall is used for analysis. MPTP-lesioned mice will have a significantly shorter latency to fall.[12]
-
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of surviving dopaminergic neurons in the substantia nigra (SNc) and their terminals in the striatum.[13][14][15]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose in PBS
-
Cryostat or vibratome
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[14]
-
Primary antibody: Rabbit or Chicken anti-Tyrosine Hydroxylase (TH) (e.g., 1:200 - 1:1000 dilution)[14][15][16]
-
Secondary antibody: Fluorescently-labeled donkey anti-rabbit/chicken IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfusion and Fixation: Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[15]
-
Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS until it sinks (24-48 hours).[15]
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 25-40 µm thick) through the SNc and striatum using a cryostat.
-
Blocking: Wash sections in PBS and then incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody in blocking buffer overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[17]
-
Counterstaining and Mounting: Counterstain with DAPI, wash, and mount the sections onto slides using an appropriate mounting medium.[15]
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. Quantify the number of TH-positive cells in the SNc using stereological methods and the density of TH-positive fibers in the striatum using densitometry.
Representative Data Presentation
The following tables present hypothetical but expected quantitative data from the experiments described above.
Table 1: Behavioral Assessment Outcomes
| Group | Treatment | Rotarod Latency (seconds) | Open Field: Total Distance (meters) |
| 1 | Control (Saline) | 245 ± 15 | 45 ± 5 |
| 2 | MPTP + Vehicle | 95 ± 12 | 18 ± 4 |
| 3 | MPTP + Benztropine | 180 ± 18# | 32 ± 6# |
Data are presented as Mean ± SEM. *p < 0.01 compared to Control. #p < 0.05 compared to MPTP + Vehicle.
Table 2: Immunohistochemical Analysis
| Group | Treatment | TH+ Neurons in SNc (cells/mm²) | Striatal TH Fiber Density (% of Control) |
| 1 | Control (Saline) | 8500 ± 450 | 100 ± 8 |
| 2 | MPTP + Vehicle | 3800 ± 300 | 42 ± 5 |
| 3 | MPTP + Benztropine | 4100 ± 350 | 45 ± 6 |
Data are presented as Mean ± SEM. *p < 0.01 compared to Control. Benztropine is not expected to be neuroprotective in this model, so TH+ cell counts are not expected to significantly differ from the MPTP+Vehicle group. Its effects are primarily symptomatic.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Benztropine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. karger.com [karger.com]
- 11. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 12. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of Benztropine Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of benztropine mesylate to rodent models. This document includes detailed methodologies for solution preparation and injection, alongside relevant quantitative data and a diagram of the pertinent signaling pathway.
Introduction
This compound is a centrally acting drug with a dual mechanism of action: it is a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2] This dual action allows it to help restore the balance between dopaminergic and cholinergic neurotransmission in the brain.[3] It is primarily used in clinical settings to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[4][5] In a research context, intraperitoneal injection is a common and effective route for administering this compound to rodent models to study its effects on the central nervous system and other physiological systems.
Quantitative Data
The following tables summarize key quantitative data for this compound relevant to its intraperitoneal administration in research animals.
| Parameter | Species | Value | Reference(s) |
| Dosage (Intraperitoneal) | Mouse | 0.5 mg/mouse (administered three times a week) | [3] |
| Rat | 10 mg/kg (used in metabolic studies) | [4] | |
| Acute Toxicity (LD50) | Mouse | 65 mg/kg (intraperitoneal) | [6] |
| Rat | 940 mg/kg (oral) | [1][6] |
Note: Specific pharmacokinetic data for the intraperitoneal route is limited. The following intravenous data in rats for a benztropine analog (AHN 1-055) is provided for context.
| Parameter | Species | Route | Value | Reference(s) |
| Volume of Distribution (Vdss) | Rat | Intravenous | 18.7 L/kg | [7] |
| Clearance (Cl) | Rat | Intravenous | 1.8 L/h/kg | [7] |
| Half-life (t1/2) | Rat | Intravenous | 7.69 hours | [7] |
Experimental Protocols
This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound to mice and rats.
Materials
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[8]
-
70% Ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Solution Preparation
-
Vehicle Selection: Sterile Phosphate-Buffered Saline (PBS) is a suitable vehicle for dissolving this compound for intraperitoneal injection.
-
Calculation of Concentration: Determine the desired dosage in mg/kg. The final injection volume should not exceed 10 mL/kg.[8]
-
Example for a 25g mouse at a 10 mg/kg dose:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
If the desired injection volume is 0.25 mL, the required concentration is 1 mg/mL.
-
-
-
Dissolution: Under sterile conditions, weigh the required amount of this compound powder and dissolve it in the calculated volume of sterile PBS. Ensure complete dissolution.
-
Sterilization: If the solution is not prepared from sterile components in a sterile environment, it should be filter-sterilized using a 0.22 µm syringe filter.
Intraperitoneal Injection Procedure (Adapted for Rodents)
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The handler should ensure the animal's abdomen is accessible.
-
Rat: A two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The animal should be held with its head tilted slightly downwards.[8]
-
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Aseptic Technique: Wipe the injection site with 70% ethanol and allow it to dry.
-
Needle Insertion:
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[8]
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[8]
-
-
Injection: Once correct placement is confirmed, slowly and steadily depress the plunger to administer the this compound solution.
-
Needle Withdrawal and Post-Injection Care:
-
Withdraw the needle smoothly.
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Signaling Pathway
This compound exerts its effects primarily in the striatum by modulating the interplay between acetylcholine and dopamine signaling. It acts as an antagonist at M1 muscarinic acetylcholine receptors and as an inhibitor of the dopamine transporter (DAT).[1][9]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the logical flow of an experiment involving the intraperitoneal administration of this compound.
Caption: Experimental workflow for IP injection of benztropine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Muscarinic Preferential M1 Receptor Antagonists Minimally Alter the Discriminative-Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assays with Benztropine Mesylate on Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benztropine mesylate, an anticholinergic and dopamine reuptake inhibitor, is primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its mechanism of action involves antagonizing muscarinic acetylcholine receptors and inhibiting the dopamine transporter, thereby restoring neurotransmitter balance in the brain.[3][4] Recent studies have begun to explore its broader pharmacological profile, including potential cytotoxic effects on various cell types. These investigations necessitate reliable and detailed protocols to assess the impact of this compound on the viability of neuronal cells.
These application notes provide comprehensive protocols for conducting cell viability assays using this compound on common neuronal cell lines such as SH-SY5Y and PC12. The included methodologies for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are designed to yield reproducible and quantifiable data, crucial for understanding the dose-dependent effects of this compound on neuronal survival.
Data Presentation
The following tables summarize the reported effects of this compound on the viability of various cell lines. It is important to note that data on neuronal cell lines is limited, and the provided information is based on available studies, some of which are on non-neuronal cells. These tables are intended to serve as a reference for designing dose-response experiments.
Table 1: Reported IC50 Values for Benztropine
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| LuM1 | Mouse metastatic cancer | Tumoroid Formation | 16.5 µM | [5] |
| HCT116 | Human colon cancer | Tumoroid Formation | Not specified | [5] |
Table 2: Observed Effects of Benztropine on Cell Viability
| Cell Line | Concentration | Treatment Duration | Effect on Viability | Assay | Reference |
| LuM1/m9 | 100 µM | 24 hours | Cytotoxic | Not specified | [5] |
| LuM1/m9 | 50 µM | 24 hours | Not cytotoxic | Not specified | [5] |
| LuM1 | 20 µM | 48-72 hours | Increased LDH release | LDH Assay | [5] |
| N2a | Varied | Not specified | Cell-type dependent modulation | Not specified | [6] |
| CT26 | Varied | Not specified | Potentiated oxaliplatin cytotoxicity | Not specified | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count neuronal cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates or culture dishes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing neuronal cell viability after this compound treatment.
Known Signaling Pathways of this compound
Caption: Benztropine's primary mechanisms: muscarinic receptor antagonism and dopamine reuptake inhibition.
Hypothetical Signaling Cascade Leading to Altered Neuronal Viability
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benztropine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benzatropine - Wikipedia [en.wikipedia.org]
- 5. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic Effects of Low Alcohol and Nicotine Combinations in SH-SY5Y Cells are Apoptotically Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Neuronal Bioenergetic Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benztropine Mesylate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a well-characterized compound with a multifaceted pharmacological profile, making it a valuable tool in high-throughput screening (HTS) for drug discovery. It is primarily known as a centrally active muscarinic acetylcholine receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2][3] Additionally, it exhibits antihistaminic properties by acting on the histamine H1 receptor.[4] Its ability to modulate these key targets makes it a suitable reference compound, positive control, or screening candidate in a variety of HTS assays aimed at identifying novel therapeutics for neurological disorders, cancer, and infectious diseases.
Recent studies have also highlighted its potential in promoting oligodendrocyte differentiation and its host-directed antimicrobial activity, further expanding its application in HTS campaigns.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting its primary mechanisms of action.
Key Applications in High-Throughput Screening
-
Dopamine Transporter (DAT) Inhibition Assays: Benztropine is a potent inhibitor of DAT and can be used as a reference compound to identify new dopamine reuptake inhibitors.[8][9][10]
-
Muscarinic Receptor Binding Assays: As a muscarinic antagonist, benztropine is a valuable tool in screening campaigns targeting M1-M5 receptor subtypes to identify novel anticholinergic agents.[1][11][12]
-
Histamine H1 Receptor Binding Assays: Its antihistaminic activity allows its use as a reference compound in HTS assays for the discovery of new H1 receptor antagonists.[4][13][14]
-
Oligodendrocyte Differentiation Assays: Benztropine has been identified as a potent inducer of oligodendrocyte precursor cell (OPC) differentiation, making it a key positive control in screens for remyelinating agents for diseases like multiple sclerosis.[5][6][7][15][16]
-
STAT3 Signaling Pathway Assays: Benztropine has been shown to reduce STAT3 activity, suggesting its use as a reference inhibitor in HTS campaigns targeting this oncogenic signaling pathway.[17][18][19]
Data Presentation
The following tables summarize the quantitative data for this compound in relevant HTS assays.
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Dopamine Transporter Uptake | Dopamine Transporter (DAT) | Rat brain synaptosomes | IC50 | 118 nM | [Sigma-Aldrich] |
| Muscarinic Receptor Binding | Muscarinic Acetylcholine Receptors (M1-M5) | Rat brain membranes | Ki | Sub-nanomolar range | [Various] |
| Histamine H1 Receptor Binding | Histamine H1 Receptor (H1R) | HEK293T cells | Ki | Nanomolar range | [Various] |
| Oligodendrocyte Differentiation | M1/M3 Muscarinic Receptors | Rat OPCs | EC50 | Varies by assay | [Various] |
| STAT3 Signaling Inhibition | STAT3 | DU-145 cells | IC50 | Varies by assay | [Various] |
| Breast Cancer Cell Viability | Dopamine Transporter (DAT) | MCF-7 cells | IC50 (48h) | 15.84 µM | [20] |
Note: Specific values can vary depending on the exact experimental conditions.
Experimental Protocols
Dopamine Transporter (DAT) Uptake Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of the dopamine transporter. This compound can be used as a positive control.
Workflow Diagram:
Caption: Workflow for a fluorescence-based DAT uptake inhibition HTS assay.
Materials:
-
HEK293 cells stably expressing human DAT (HEK-hDAT)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent DAT substrate (e.g., ASP+)
-
This compound (positive control)
-
Test compounds
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed HEK-hDAT cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add test compounds and this compound (e.g., in a 10-point concentration-response curve) to the wells. Include wells with vehicle only (negative control).
-
Substrate Addition: Add the fluorescent DAT substrate to all wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 10-30 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic equation. A Z'-factor should be calculated to assess assay quality, with a value > 0.5 being acceptable.[21][22]
Muscarinic M1 Receptor Competitive Binding Assay (Radioligand)
This protocol outlines a radioligand binding assay to screen for compounds that bind to the muscarinic M1 receptor. This compound can be used as a reference antagonist.
Workflow Diagram:
Caption: Workflow for a muscarinic M1 receptor radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the human muscarinic M1 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]N-methyl scopolamine ([3H]NMS) as the radioligand
-
This compound (reference antagonist)
-
Test compounds
-
Atropine (for non-specific binding determination)
-
GF/B filter plates
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, [3H]NMS (at a concentration near its Kd), and either vehicle, test compound, this compound, or a saturating concentration of atropine (to determine non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation. The assay should be validated with a Z'-factor > 0.5.[21][22]
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay (High-Content Imaging)
This protocol describes a high-content imaging assay to identify compounds that promote the differentiation of OPCs into mature oligodendrocytes. This compound can be used as a positive control.[5][6][7][15][16]
Signaling Pathway Diagram:
Caption: Simplified signaling pathway for benztropine-induced oligodendrocyte differentiation.
Materials:
-
Purified rat oligodendrocyte precursor cells (OPCs)
-
OPC proliferation medium and differentiation medium
-
This compound (positive control)
-
Test compounds
-
Primary antibodies against O4 (immature oligodendrocyte marker) and Myelin Basic Protein (MBP, mature oligodendrocyte marker)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
384-well imaging plates
Procedure:
-
Cell Plating: Plate purified OPCs in proliferation medium in 384-well imaging plates and incubate for 24 hours.
-
Compound Treatment: Replace the proliferation medium with differentiation medium containing test compounds or this compound. Incubate for 3-5 days to allow for differentiation.
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with primary antibodies (anti-O4 and anti-MBP) followed by fluorescently labeled secondary antibodies and DAPI.
-
High-Content Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of DAPI-positive cells (total cells) and the number of MBP-positive cells.
-
Data Analysis: Calculate the percentage of MBP-positive cells as a measure of differentiation. Determine the EC50 values for active compounds.
Conclusion
This compound is a versatile pharmacological tool for HTS assays. Its well-defined activity against multiple important drug targets allows for its use as a reliable control to validate assay performance and to benchmark the potency of novel compounds. The protocols provided herein offer a starting point for the implementation of this compound in various HTS campaigns, contributing to the discovery of new therapeutic agents. Researchers should optimize these protocols for their specific experimental systems and validate assay performance using appropriate statistical measures such as the Z'-factor.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benztropine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Acutely Dissociated and Purified Oligodendrocyte Precursor Cells for High-Throughput Drug Screening to Identify Compounds that Promote Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a high throughput drug screening assay to identify compounds that protect oligodendrocyte viability and differentiation under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An HTS FP assay able to selectively identify STAT3-DBD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. mdpi.com [mdpi.com]
- 21. assay.dev [assay.dev]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Benztropine Mesylate: A Versatile Tool for Interrogating Dopamine Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate, a compound with a well-established clinical history in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, also serves as a potent and valuable tool compound for the preclinical study of the dopamine transporter (DAT).[1][2][3] Its primary mechanism of action relevant to neuroscience research is the inhibition of dopamine reuptake via binding to DAT.[2][4] This property allows investigators to probe the intricate functions of DAT in both normal and pathological states. These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile
This compound exhibits a high affinity for the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine concentrations.[4] While it is a potent DAT inhibitor, it also displays affinity for muscarinic and histamine receptors, a factor that researchers must consider when designing experiments and interpreting results.[2][5] The selectivity profile of benztropine and its analogs is a critical consideration for targeted DAT research.
Data Presentation
The following tables summarize the quantitative data for benztropine and its analogs, providing a comparative view of their binding affinities and functional potencies at monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of Benztropine and Analogs at Dopamine, Serotonin, and Norepinephrine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference(s) |
| Benztropine | 8.5 - 108 | 376 - 490 | 457 - 1420 | [6][7] |
| 4',4''-diF-BZT (AHN 1-055) | 11 - 30 | - | - | [5] |
| GA 1-69 | 29.2 | 490 | 1420 | [7] |
| GA 2-99 | 5.59 | 4600 | 7350 | [7] |
| JHW 007 | 24.6 | - | - | [5] |
Note: Ki values can vary depending on the experimental conditions, radioligand, and tissue/cell preparation used.
Table 2: Functional Potency (IC50, nM) of Benztropine and Analogs for Dopamine Uptake Inhibition
| Compound | Dopamine Uptake IC50 (nM) | Reference(s) |
| Benztropine | 130 - 237 | [8] |
| 4'-Cl BZT | ~10-fold more potent than benztropine | [5] |
| JHW 007 | 24.6 | [5] |
Mandatory Visualizations
Signaling Pathway: Dopamine Reuptake and Benztropine Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Binding Affinity of Benztropine Mesylate at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a centrally acting anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2][4] Understanding the binding affinity of this compound for the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its pharmacological profile and guiding the development of more selective therapeutic agents. These application notes provide a comprehensive overview of the in vitro binding affinity of this compound at these receptors, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[5] They are classified into five subtypes, each with distinct signaling mechanisms and physiological roles. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.
Data Presentation: Binding Affinity of this compound at Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (pKi) of benztropine for the human M1-M5 muscarinic receptor subtypes as determined by in vitro radioligand binding assays. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor Subtype | Benztropine pKi | Reference |
| M1 | 9.26 | Probes & Drugs |
| M2 | 7.6 | Probes & Drugs |
| M3 | 8.89 | Probes & Drugs |
| M4 | 8.62 | Probes & Drugs |
| M5 | 8.77 | Probes & Drugs |
Note: The pKi values are compiled from the "Probes & Drugs" database and represent a valuable resource for comparing the affinity of benztropine across the different muscarinic receptor subtypes.
Experimental Protocols: Competitive Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at the five human muscarinic receptor subtypes (M1-M5). The assay measures the ability of this compound to displace a known radioligand, [3H]-N-methylscopolamine ([3H]-NMS), from the receptors.
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of approximately 80 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).
-
96-well Assay Plates: Non-binding surface plates.
-
Plate Shaker.
-
Filtration Manifold.
-
Liquid Scintillation Counter.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare a working solution of [3H]-NMS in assay buffer. The final concentration in the assay should be approximately equal to its Kd for the respective receptor subtype.
-
Prepare a 1 µM solution of atropine in assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well assay plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 1 µM atropine.
-
Benztropine Competition: 25 µL of the corresponding this compound dilution.
-
-
Add 50 µL of the diluted receptor membrane preparation to each well.
-
Add 25 µL of the [3H]-NMS working solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the assay plate at room temperature for 60-90 minutes with gentle agitation on a plate shaker. The incubation time should be sufficient to reach equilibrium.
-
-
Filtration:
-
Pre-treat the 96-well filter plate with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapidly filtering the contents of the assay plate through the pre-treated filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]-NMS as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
M1, M3, and M5 Receptor (Gq-coupled) Signaling Pathway
Caption: M1/M3/M5 receptor Gq-coupled signaling pathway.
M2 and M4 Receptor (Gi-coupled) Signaling Pathway
Caption: M2/M4 receptor Gi-coupled signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Subtypes of Muscarinic Receptors as Targets for Treatment of Dystonia [frontiersin.org]
- 4. Benztropine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Benztropine Mesylate in an Animal Model of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate, an anticholinergic and dopamine reuptake inhibiting agent, is clinically utilized to alleviate extrapyramidal symptoms (EPS) that can arise from antipsychotic medications.[1][2] However, its pharmacological properties present a unique application in preclinical research. While benztropine does not induce acute EPS, a regimen of chronic high-dose administration followed by abrupt withdrawal can elicit a hyperkinetic movement disorder in animal models, specifically mimicking tardive dyskinesia (TD).[2][3] This application note provides detailed protocols for inducing and assessing this TD-like state in rodents, offering a valuable tool for studying the pathophysiology of TD and for the preclinical evaluation of novel therapeutic agents.
The underlying mechanism of this model is thought to involve neuroadaptive changes in response to prolonged pharmacological manipulation of the dopaminergic and cholinergic systems. Chronic administration of high-dose benztropine may lead to a state of dopamine receptor hypersensitivity.[4] Upon withdrawal of the drug, the abrupt cessation of its effects is hypothesized to unmask these receptor alterations, leading to the characteristic involuntary movements of tardive dyskinesia.
Data Presentation
The following tables summarize quantitative data derived from studies utilizing chronic benztropine administration to model tardive dyskinesia in rats.
Table 1: Dosage and Administration for Tardive Dyskinesia Model
| Parameter | Value | Reference |
| Animal Model | Rat (e.g., Sprague-Dawley) | |
| Drug | This compound | |
| Dosage | 10 mg/kg | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Frequency | Twice daily | |
| Duration of Treatment | 4 weeks |
Table 2: Assessment of Tardive Dyskinesia-Like Symptoms (Vacuous Chewing Movements)
| Assessment Parameter | Method | Typical Observations |
| Behavioral Endpoint | Vacuous Chewing Movements (VCMs) | Spontaneous, purposeless chewing motions in the vertical plane. |
| Observation Period | Post-withdrawal (e.g., 1-2 weeks after cessation of benztropine) | Increased frequency and duration of VCMs compared to control animals. |
| Quantification | Direct observation and counting of VCMs over a set time period (e.g., 2-5 minutes) | Data is typically presented as the mean number of VCMs per observation period. |
Experimental Protocols
Protocol 1: Induction of Tardive Dyskinesia-Like Symptoms in Rats
Objective: To induce a tardive dyskinesia-like state in rats through chronic administration and subsequent withdrawal of this compound.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal housing and care facilities
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Drug Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for administering a 10 mg/kg dose in a reasonable injection volume (e.g., 1-2 ml/kg).
-
Chronic Administration: Administer this compound (10 mg/kg, IP) to the experimental group of rats twice daily for a period of 4 consecutive weeks. A control group should receive vehicle (saline) injections on the same schedule.
-
Withdrawal: After the 4-week treatment period, abruptly cease all injections for both the experimental and control groups.
-
Behavioral Assessment: Begin behavioral assessments for tardive dyskinesia-like symptoms (see Protocol 2) at 1 to 2 weeks post-withdrawal.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs)
Objective: To quantify the severity of tardive dyskinesia-like symptoms by measuring the frequency of vacuous chewing movements.
Materials:
-
Observation cages with a clear viewing panel
-
Video recording equipment (optional, but recommended for blind scoring)
-
Stopwatch
Procedure:
-
Habituation: Place each rat individually in an observation cage and allow it to habituate for at least 10 minutes before testing.
-
Observation Period: Observe each animal for a predetermined period, typically 2 to 5 minutes.
-
Scoring of VCMs: A trained observer, blinded to the treatment groups, should count the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any object.[5]
-
Data Analysis: Record the total number of VCMs for each animal. Data are typically analyzed by comparing the mean VCM counts between the benztropine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
The pathophysiology of tardive dyskinesia is complex and not fully elucidated, but key hypotheses involve dopamine receptor supersensitivity, GABAergic hypofunction, and oxidative stress.
Signaling Pathways
Caption: Hypothesized signaling pathways in tardive dyskinesia.
Experimental Workflow
Caption: Experimental workflow for the benztropine-induced tardive dyskinesia model.
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study Reveals Overprescription of Benztropine for Movement Disorders, Urges Better Guideline Adherence - POCN [pocn.com]
- 3. Effects of discontinuing anticholinergic treatment on movement disorders, cognition and psychopathology in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic challenge and neuroleptic withdrawal. Changes in dyskinesia and symptom measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Application Notes: Detecting Cellular and Molecular Changes with Immunohistochemistry Following Benztropine Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate, a muscarinic receptor antagonist, has demonstrated significant potential in promoting remyelination by inducing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1] This has positioned benztropine as a promising therapeutic candidate for demyelinating diseases such as multiple sclerosis. Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the cellular and molecular changes in response to benztropine treatment. These application notes provide detailed protocols for the immunohistochemical detection of key markers of oligodendrocyte lineage and myelination, along with data presentation guidelines and diagrams of the underlying signaling pathways and experimental workflows.
The primary mechanism of action for benztropine in this context is the antagonism of M1 and/or M3 muscarinic acetylcholine receptors on OPCs.[1] This inhibition is believed to lift a negative regulatory signal, thereby promoting their differentiation into mature oligodendrocytes.
Key Protein Markers for IHC Analysis
To assess the efficacy of benztropine treatment in promoting remyelination, the following protein markers are commonly analyzed using IHC:
-
Myelin Basic Protein (MBP): A major structural protein of the myelin sheath, MBP is a hallmark of mature, myelinating oligodendrocytes. Its presence and abundance are direct indicators of myelination.[2]
-
Oligodendrocyte Transcription Factor 2 (Olig2): A key transcription factor involved in the specification and development of oligodendrocytes. It is expressed in both OPCs and mature oligodendrocytes.
-
Glutathione S-Transferase Pi (GST-π): An enzyme that is predominantly expressed in the cytoplasm of mature oligodendrocytes and is a reliable marker for this cell population.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies assessing the effect of benztropine treatment on oligodendrocyte differentiation and remyelination.
Table 1: Effect of Benztropine on Mature Oligodendrocyte Numbers
| Treatment Group | Marker | Quantification Method | Results | Fold Change | Reference |
| Vehicle Control | GST-π | Cell counting per field | ~500 cells/field | - | [1] |
| Benztropine | GST-π | Cell counting per field | ~1,100 cells/field | ~2.2 | [1] |
Table 2: Qualitative and Semi-Quantitative Assessment of Myelination Markers
| Treatment Group | Marker | Observation | Interpretation | Reference |
| Vehicle Control | MBP | Reduced staining in demyelinated areas | Demyelination | [1][2] |
| Benztropine | MBP | Increased staining in previously demyelinated areas | Enhanced Remyelination | [1][2] |
| Vehicle Control | Olig2 | Presence of oligodendrocyte lineage cells | Baseline population | |
| Benztropine | Olig2 | Increased co-localization with mature markers | Promotion of differentiation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of benztropine's action on oligodendrocyte precursor cells and a general experimental workflow for IHC analysis.
Caption: Proposed signaling pathway of this compound in promoting OPC differentiation.
Caption: General experimental workflow for immunohistochemical analysis.
Detailed Experimental Protocols
This section provides a comprehensive protocol for immunohistochemical staining of paraffin-embedded brain tissue to detect MBP, Olig2, and GST-π.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide in methanol
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (see Table 3 for recommendations)
-
Biotinylated secondary antibody (appropriate for the primary antibody host species)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
Table 3: Recommended Primary Antibodies
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution |
| MBP | Rabbit | Abcam | ab218011 | 1:500 - 1:1000 |
| Olig2 | Rabbit | Abcam | ab109186 | 1:250 - 1:500 |
| GST-π | Mouse | Santa Cruz | sc-166913 | 1:100 - 1:250 |
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 80% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse gently with running tap water for 1 minute, followed by a 5-minute wash in PBS.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (10 mM, pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot citrate buffer and incubate for 15-20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides in PBS (2 changes, 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse in PBS (2 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate the sections with blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-MBP, anti-Olig2, or anti-GST-π) to its optimal concentration in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the slides in PBS (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash the slides in PBS (3 changes, 5 minutes each).
-
Incubate the sections with the ABC reagent for 30-60 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash the slides in PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 30-60 seconds to counterstain the nuclei.
-
"Blue" the sections in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a bright-field microscope.
-
Capture images for qualitative assessment and quantitative analysis. Quantification can be performed by counting the number of positive cells per unit area or by measuring the staining intensity using image analysis software.
-
Conclusion
Immunohistochemistry is an indispensable tool for elucidating the pro-remyelinating effects of this compound. By employing the markers and protocols outlined in these application notes, researchers can effectively visualize and quantify changes in oligodendrocyte differentiation and myelination, thereby providing crucial data for the development of novel therapeutic strategies for demyelinating diseases.
References
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Benztropine Mesylate
Welcome to the Technical Support Center for researchers utilizing benztropine mesylate in experimental models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and manage the off-target effects of this compound, ensuring the accuracy and validity of your research findings.
Introduction
This compound is a therapeutic agent primarily known for its dual mechanism of action as a muscarinic acetylcholine receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2] While this makes it effective in treating Parkinson's disease and extrapyramidal symptoms, its activity is not strictly limited to these targets.[3][4] Benztropine also exhibits significant affinity for other receptors, most notably histamine H1 receptors, leading to a range of off-target effects that can confound experimental results.[5][6] Understanding and managing these effects is critical for the accurate interpretation of data in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1:
-
Primary (On-Target):
-
Primary (Off-Target):
-
Histamine H1 Receptor (H1R): Benztropine is a potent antagonist at H1 receptors, leading to sedative and antihistaminic effects.[5][6]
-
Other Muscarinic Receptor Subtypes (M2-M5): Benztropine also binds to other muscarinic receptor subtypes with varying affinities, contributing to a broader range of anticholinergic effects.[8]
-
Other Histamine Receptor Subtypes (H2, H3, H4): While less potent than at H1 receptors, benztropine may interact with other histamine receptor subtypes.[9]
-
Q2: What are the common physiological and behavioral off-target effects observed with benztropine administration in animal models?
A2: Common off-target effects include:
-
Sedation and Drowsiness: Primarily due to H1 receptor antagonism.[10]
-
Cognitive Impairment: Associated with M1 receptor blockade, affecting memory and learning.[3]
-
Anticholinergic Side Effects: Dry mouth, blurred vision, urinary retention, and constipation resulting from antagonism at various muscarinic receptor subtypes.[1][6]
-
Changes in Locomotor Activity: The net effect on locomotion can be complex due to the interplay between dopamine reuptake inhibition (which can be stimulatory) and anticholinergic/antihistaminic effects (which can be sedative).[11]
Q3: How can I differentiate between the on-target and off-target effects of benztropine in my experiments?
A3: To dissect the specific receptor contributions to your observed effects, consider the following strategies:
-
Use of Selective Antagonists: Co-administer benztropine with selective antagonists for its off-target receptors (e.g., a highly selective H1 antagonist if you suspect histaminergic involvement).
-
Genetically Modified Animal Models: Utilize knockout or knockdown models lacking the specific off-target receptor to see if the effect of benztropine is diminished.
-
Dose-Response Studies: Carefully titrate the dose of benztropine. Different effects may manifest at different concentration ranges corresponding to the drug's affinity for various receptors.
-
Comparative Pharmacology: Compare the effects of benztropine with more selective compounds that target only one of its primary or off-target receptors.
Q4: Are there alternative compounds with a more selective profile that I can use as controls?
A4: Yes, depending on the pathway you wish to investigate:
-
For selective M1 antagonism: Pirenzepine can be used as a more selective M1 antagonist control.[2]
-
For selective DAT inhibition: GBR-12909 is a selective dopamine reuptake inhibitor.
-
For selective H1 antagonism: Pyrilamine or cetirizine can be used as selective H1 receptor antagonists.[1]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound for its primary and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) in nM | Reference |
| Primary Targets | ||
| Muscarinic M1 Receptor | 1.0 - 10 | [1][12] |
| Dopamine Transporter (DAT) | 8.5 - 118 | [5][6] |
| Off-Targets | ||
| Histamine H1 Receptor | 16 - 37 | [5] |
| Muscarinic M2 Receptor | > 100 | [2][8] |
| Muscarinic M3 Receptor | 10 - 50 | [8] |
| Muscarinic M4 Receptor | ~100 | [2] |
| Muscarinic M5 Receptor | > 100 | [13] |
| Histamine H2 Receptor | > 1000 | [9] |
| Histamine H3 Receptor | > 1000 | [14] |
| Histamine H4 Receptor | > 1000 | [14] |
Note: Ki values can vary depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented here are a representative range from the literature.
Experimental Protocols & Methodologies
In Vitro Assays
1. Radioligand Competition Binding Assay for Muscarinic Receptors
-
Objective: To determine the binding affinity (Ki) of benztropine for muscarinic receptor subtypes (M1-M5).
-
Principle: This assay measures the ability of unlabeled benztropine to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to muscarinic receptors expressed in cell membranes.[15]
-
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand: [3H]-NMS.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled benztropine.
-
In a 96-well plate, add assay buffer, cell membranes, and the serially diluted benztropine or vehicle.
-
Add the radioligand ([3H]-NMS) at a concentration close to its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the benztropine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Calcium Mobilization Assay for Histamine H1 Receptor Antagonism
-
Objective: To assess the functional antagonism of benztropine at the histamine H1 receptor.
-
Principle: The H1 receptor is a Gq-coupled receptor, and its activation by histamine leads to an increase in intracellular calcium concentration ([Ca2+]i).[16] This assay measures the ability of benztropine to inhibit the histamine-induced calcium influx.
-
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Histamine.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of benztropine or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
Add a fixed concentration of histamine (typically the EC80) to all wells and continue to record the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the benztropine concentration. Fit the data to a dose-response curve to determine the IC50 value of benztropine.
-
In Vivo Assays
1. Assessment of Sedative Effects in Rodents (Open Field Test)
-
Objective: To evaluate the sedative effects of benztropine, likely mediated by H1 receptor antagonism.
-
Principle: The open field test assesses general locomotor activity and exploratory behavior in a novel environment. A decrease in these parameters can indicate sedation.
-
Materials:
-
Open field apparatus (a square or circular arena with walls).
-
Video tracking software.
-
This compound.
-
Vehicle control (e.g., saline).
-
Mice or rats.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer benztropine or vehicle to the animals (e.g., via intraperitoneal injection).
-
After a pre-determined time (e.g., 30 minutes), place each animal individually into the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
Key parameters to analyze include: total distance traveled, time spent mobile, and number of rearings.
-
Data Analysis: Compare the locomotor activity parameters between the benztropine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
2. Assessment of Anticholinergic-Induced Cognitive Impairment (Novel Object Recognition Test)
-
Objective: To assess the cognitive-impairing effects of benztropine, primarily mediated by M1 receptor antagonism.
-
Principle: The novel object recognition (NOR) test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Impaired performance in this task can indicate deficits in learning and memory.
-
Materials:
-
Open field arena.
-
Two sets of identical objects and one set of novel objects.
-
Video tracking software.
-
This compound.
-
Vehicle control.
-
Mice or rats.
-
-
Procedure:
-
Habituation Phase: Allow each animal to explore the empty open field arena for a set period on consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set duration. Administer benztropine or vehicle before this phase.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the animal to explore.
-
Record the time spent exploring each object during the testing phase.
-
Data Analysis: Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the benztropine-treated group compared to the vehicle group suggests cognitive impairment.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| In Vitro Assays | ||
| High background in radioligand binding assay | - Insufficient washing- Radioligand sticking to filter plate- High non-specific binding to membranes | - Increase the number and volume of washes.- Pre-soak filter plates in a blocking agent (e.g., polyethyleneimine).- Reduce the amount of membrane protein per well.- Test different definitions of non-specific binding (e.g., a high concentration of a different muscarinic antagonist). |
| No or weak signal in calcium mobilization assay | - Low receptor expression in cells- Inactive histamine or benztropine solutions- Problems with the fluorescent dye | - Verify receptor expression using a different method (e.g., Western blot or radioligand binding).- Prepare fresh solutions of all compounds.- Ensure proper loading and de-esterification of the calcium dye. Check for photobleaching. |
| High variability between replicate wells | - Pipetting errors- Uneven cell plating- Inconsistent incubation times | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before plating and check for even cell distribution.- Use a multi-channel pipette for simultaneous additions where possible. |
| In Vivo Assays | ||
| High variability in locomotor activity | - Individual differences in animal temperament- Environmental stressors (e.g., noise, light) | - Increase the sample size per group.- Habituate animals to the testing room and handle them consistently.- Conduct experiments at the same time of day to minimize circadian rhythm effects. |
| Animals do not explore objects in the NOR test | - Neophobia (fear of new objects)- High anxiety levels | - Habituate animals to the testing arena and objects before the experiment.- Handle animals gently to reduce stress. |
| Unexpected excitatory effects of benztropine | - Dose may be too high, leading to more prominent dopaminergic effects.- Interaction with other experimental conditions. | - Perform a dose-response study to find a dose that produces the desired effect without confounding excitatory effects.- Carefully review all experimental parameters for potential interactions. |
Signaling Pathways & Experimental Workflows
Signaling Pathways
Benztropine's Primary On-Target and Off-Target Signaling Pathways
Benztropine exerts its effects by modulating several key signaling pathways. Its primary on-target effects are mediated through the antagonism of M1 muscarinic receptors and inhibition of the dopamine transporter. Its most significant off-target effect is the antagonism of the histamine H1 receptor.
Caption: Benztropine's on-target and off-target signaling pathways.
Experimental Workflows
Workflow for Investigating Off-Target Effects of Benztropine
This workflow provides a logical sequence of experiments to identify and characterize the off-target effects of benztropine.
References
- 1. droracle.ai [droracle.ai]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Subtypes of Muscarinic Receptors as Targets for Treatment of Dystonia [frontiersin.org]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - PL [thermofisher.com]
- 14. Histamine H3 and H4 receptors as novel drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
Technical Support Center: Preclinical Assessment of Benztropine Mesylate-Induced Toxic Psychosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxic psychosis side effects of benztropine mesylate in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind benztropine-induced toxic psychosis?
A1: The toxic psychosis associated with benztropine is primarily attributed to its potent antagonist activity at the M1 muscarinic acetylcholine receptor (mAChR) in the central nervous system. Blockade of these receptors disrupts normal cholinergic signaling, which is crucial for cognitive processes and reality perception.
Q2: Which preclinical models are most suitable for studying benztropine-induced psychosis?
A2: Rodent models are commonly used to assess the psychosis-like effects of benztropine. Key behavioral assays include the open field test to measure locomotor activity and stereotypy, and the prepulse inhibition (PPI) test to evaluate sensorimotor gating deficits.
Q3: What are the expected behavioral outcomes in rodents following the administration of benztropine?
A3: Benztropine administration in rodents is expected to induce hyperlocomotion and stereotyped behaviors. These behaviors are considered correlates of the psychotic symptoms observed in humans. A dose of 10 mg/kg has been used in rats for metabolism studies and can serve as a starting point for dose-response investigations.[1]
Q4: Are there established rating scales for quantifying stereotyped behaviors in rodents?
A4: Yes, several rating scales are available to score the intensity of stereotyped behaviors. A commonly used scale is the Stereotypy Rating Inventory (SRI) which assesses various domains of repetitive behaviors including movements, roaming, and speaking (in the context of animal vocalizations).[2][3]
Troubleshooting Guides
Problem 1: High variability in locomotor activity data between subjects.
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Possible Cause 1: Inadequate Acclimation. Animals may exhibit heightened anxiety and exploratory behavior if not properly acclimated to the testing environment.
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Solution: Ensure a consistent and sufficient acclimation period for all animals in the testing room before the experiment begins. A minimum of 30-60 minutes is generally recommended.
-
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Possible Cause 2: Environmental Stressors. Noise, inconsistent lighting, or strong odors can significantly impact rodent behavior.
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Solution: Conduct experiments in a quiet, dedicated behavioral testing room with controlled lighting and ventilation. Clean the open field arena thoroughly between animals to eliminate olfactory cues.
-
-
Possible Cause 3: Inconsistent Drug Administration. Variability in injection volume or technique can lead to differences in drug absorption and bioavailability.
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Solution: Use precise injection techniques (e.g., intraperitoneal, subcutaneous) and ensure consistent dosing volumes based on individual animal body weight.
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Problem 2: Difficulty in reliably inducing stereotyped behaviors.
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Possible Cause 1: Inappropriate Dose Selection. The dose of benztropine may be too low to induce stereotypy or too high, leading to excessive sedation.
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Solution: Conduct a dose-response study to determine the optimal dose range for inducing quantifiable stereotyped behaviors without causing confounding motor impairments.
-
-
Possible Cause 2: Subjective Scoring of Stereotypy. Observer bias can lead to inconsistent scoring of stereotyped behaviors.
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Solution: Use a well-defined stereotypy rating scale and ensure that all observers are trained to consistently apply the scoring criteria. Blinding the observers to the treatment groups is also crucial.
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Problem 3: No significant effect of benztropine on prepulse inhibition (PPI).
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Possible Cause 1: Suboptimal PPI Parameters. The intensity of the prepulse or the startle stimulus, or the inter-stimulus interval may not be optimal for detecting a deficit.
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Solution: Optimize PPI parameters for the specific rodent strain being used. A range of prepulse intensities and inter-stimulus intervals should be tested during pilot studies.
-
-
Possible Cause 2: Timing of Behavioral Testing. The peak effect of benztropine on PPI may occur at a different time point than for locomotor activity.
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Solution: Conduct a time-course study to determine the time of peak drug effect on PPI following benztropine administration.
-
Data Presentation
Table 1: Dose-Response Effects of Benztropine Analogs on Locomotor Activity in Mice
| Benztropine Analog | Dose (mg/kg) | Effect on Locomotor Activity | Time Course of Effect |
| GA 1-69 | 0.01 - 1.0 | Dose- and time-related decreases | Significant decreases between 20-40 min post-injection, returning to baseline around 150 min |
| JHW 013 | 3.0 | Modest increases | Increases observed immediately after injection |
Source: Adapted from preclinical studies on benztropine analogs.[4]
Table 2: Effects of Benztropine Analogs on Stereotypy in Rats
| Benztropine Analog | Dose (mg/kg) | Effect on Stereotypy Scores |
| AHN 1-055 | 10 | Significantly increased stereotypy |
| AHN 2-005 | 10 | Did not appreciably affect stereotypy |
Source: Adapted from preclinical studies on N-substituted benztropine analogs.[5]
Experimental Protocols
Open Field Test for Locomotor Activity and Stereotypy
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Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-reflective material. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
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Acclimation: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Testing Procedure:
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Gently place the animal in the center of the open field arena.
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Allow the animal to explore freely for a predetermined duration (e.g., 30-60 minutes).
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Record locomotor activity (e.g., distance traveled, time spent in the center vs. periphery) using an automated tracking system.[6][7]
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Simultaneously, a trained observer, blind to the treatment conditions, should score stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a standardized rating scale.
-
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Data Analysis: Analyze locomotor activity data and stereotypy scores using appropriate statistical methods (e.g., ANOVA, t-tests) to compare between treatment groups.
Stereotypy Rating Scale (Example)
| Score | Behavior |
| 0 | Inactive, asleep |
| 1 | Active, moving around the cage |
| 2 | Repetitive sniffing, head movements |
| 3 | Continuous sniffing of a localized spot |
| 4 | Repetitive licking or biting of the cage |
| 5 | Repetitive gnawing of the cage bars |
| 6 | Repetitive circling or jumping |
This is an example scale and may need to be adapted based on the specific behaviors observed.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Benztropine.
Caption: Experimental Workflow for Preclinical Assessment of Benztropine-Induced Psychosis.
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Stereotypy Rating Inventory for frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Benztropine Mesylate-Induced Hyperthermia in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate hyperthermia induced by benztropine mesylate in laboratory animals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Disclaimer: Preclinical research specifically detailing the induction and mitigation of this compound-induced hyperthermia in laboratory animals is limited. The following guidance is based on the known pharmacology of benztropine, clinical literature on anticholinergic toxicity, and experimental data from other anticholinergic compounds. Researchers should use this information as a starting point and adapt it to their specific experimental context, always prioritizing animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperthermia?
A1: this compound-induced hyperthermia is primarily caused by its potent anticholinergic (muscarinic receptor antagonist) and antihistaminic properties.[1] The anticholinergic action inhibits sweating, a crucial mechanism for heat dissipation.[2] Additionally, benztropine's inhibition of dopamine reuptake can contribute to increased motor activity and heat production.[1]
Q2: What are the primary signs of benztropine-induced hyperthermia in laboratory animals?
A2: While specific data for benztropine is scarce, signs are likely to be consistent with the anticholinergic toxidrome. These may include a rapid rise in core body temperature, flushed and dry skin, tachycardia, agitation or restlessness, and potentially seizures at higher doses.
Q3: What are the key principles for managing benztropine-induced hyperthermia?
A3: The cornerstones of management are immediate discontinuation of benztropine administration, aggressive cooling, and supportive care to manage symptoms like agitation and seizures.[3]
Q4: Are antipyretics like NSAIDs or acetaminophen effective in treating benztropine-induced hyperthermia?
A4: No, conventional antipyretics are ineffective because benztropine-induced hyperthermia is not caused by a change in the hypothalamic set-point, but rather by impaired heat dissipation and increased heat production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled rise in core body temperature (>2°C above baseline) after benztropine administration. | Anticholinergic and dopaminergic effects of benztropine leading to impaired heat dissipation and increased heat production. | 1. Immediately cease benztropine administration. 2. Initiate rapid cooling measures (see Experimental Protocols). 3. Monitor core body temperature continuously. 4. Administer supportive care as needed (e.g., IV fluids). |
| Animal exhibits severe agitation, restlessness, or seizures. | Central nervous system effects of benztropine overdose. | 1. For agitation, consider administration of a benzodiazepine such as diazepam.[1] 2. Ensure the animal is in a quiet, dark environment to minimize stimuli. 3. For seizures, administer an appropriate anticonvulsant as per your institution's veterinary guidelines. |
| Physical cooling methods are not reducing core temperature effectively. | Insufficient cooling rate or severe hyperthermia. | 1. Switch to a more aggressive cooling method, such as immersion in cool water (ensure airway is protected). 2. Increase the surface area being cooled (e.g., wetting the fur and using a fan). 3. Ensure continuous monitoring to prevent overcooling and subsequent hypothermia. |
| Animal shows signs of dehydration (e.g., decreased skin turgor, reduced urine output). | Fluid loss due to hyperthermia and inability to drink. | 1. Administer intravenous or subcutaneous fluids as directed by a veterinarian. 2. Monitor hydration status and electrolyte balance. |
Quantitative Data Summary
Table 1: Potential Pharmacological Interventions for Anticholinergic-Induced Hyperthermia and Associated Symptoms
| Agent | Class | Proposed Use | Dosage (Human Clinical - for reference) | Dosage (Animal - General Reference) | Citation |
| Diazepam | Benzodiazepine | Sedation for agitation and seizures | 2.5–5 mg IV, titrated to effect | Varies by species, consult veterinary formulary | [1] |
| Physostigmine | Cholinesterase Inhibitor | Reversal of central and peripheral anticholinergic effects | 1-2 mg IV slowly over 5 minutes (adults) | 0.02 mg/kg (children - as a proxy for smaller body weight) | [3] |
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Caution: Physostigmine should be used with extreme caution as it can induce a cholinergic crisis (bradycardia, seizures). Its use should be reserved for severe cases and under veterinary supervision.[1]
Experimental Protocols
Protocol 1: General Procedure for Physical Cooling of Hyperthermic Rodents
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Remove from Heat Source: If the animal is in a heated environment, immediately move it to a cooler area.
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Surface Cooling: Wet the animal's fur with cool (not cold) water.
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Increase Air Circulation: Position a fan to blow cool air over the animal to enhance evaporative cooling.
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Cold Packs: Place cold packs wrapped in a thin towel in the axillary and inguinal regions.
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Immersion (for severe cases): If core temperature continues to rise rapidly, consider partial immersion in a cool water bath, ensuring the head is kept above water to prevent aspiration.
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Continuous Monitoring: Monitor the animal's core body temperature continuously with a rectal probe.
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Cease Cooling: Discontinue active cooling measures once the core body temperature approaches the normal range to prevent iatrogenic hypothermia.
Protocol 2: Administration of Supportive Care Agents (Example: Diazepam for Agitation)
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Note: This is a generalized protocol and should be adapted based on the specific benzodiazepine used and institutional guidelines.
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Drug Preparation: Prepare the appropriate dilution of diazepam for injection.
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Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration is typically used for rapid effect.
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Dosage: The dosage will vary depending on the species and severity of agitation. Consult a veterinary formulary for appropriate dosing.
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Monitoring: Closely monitor the animal for signs of respiratory depression, a potential side effect of benzodiazepines.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced hyperthermia.
Experimental Workflow
Caption: Workflow for managing benztropine-induced hyperthermia.
References
Troubleshooting unexpected behavioral changes in mice treated with benztropine mesylate
Here is the technical support center for troubleshooting unexpected behavioral changes in mice treated with benztropine mesylate.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected behavioral changes observed in mice during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is a centrally acting antimuscarinic agent, meaning it blocks acetylcholine receptors (primarily M1).[1][2][3] Additionally, it inhibits the reuptake of dopamine by blocking the dopamine transporter (DAT).[2][3][4] It also possesses antihistaminic properties.[1][5] This complex pharmacology helps restore the balance between dopamine and acetylcholine neurotransmitter systems but can also lead to a wide range of behavioral effects.[6][7]
Q2: We observed a significant decrease in locomotor activity and general lethargy in our mice after benztropine administration. Is this expected?
A2: Yes, a decrease in locomotor activity can be an expected effect of benztropine, especially at higher doses.[8] Its sedative properties, derived from its anticholinergic and antihistaminic effects, can lead to drowsiness and reduced movement.[1][9] However, if the lethargy is severe or accompanied by other signs of distress, it warrants a review of your dosage and the overall health of the animals.
Q3: Our mice are showing signs of confusion and impaired performance in memory tasks like the Morris water maze. Could benztropine be the cause?
A3: Yes, this is a known potential side effect. The anticholinergic action of benztropine can impair cognitive functions, including learning and memory.[9][10] Muscarinic acetylcholine receptors play a crucial role in memory formation, and blocking them can lead to deficits in spatial learning and other cognitive tasks.[3]
Q4: Some mice are exhibiting repetitive, purposeless behaviors (stereotypy) like gnawing or excessive grooming. What could be the reason?
A4: While benztropine is used to treat extrapyramidal symptoms, its action on the dopamine system can sometimes induce or exacerbate stereotyped behaviors. This is particularly relevant if your experimental model involves alterations in the dopamine pathway or if the dosage is not optimized.
Q5: We've noticed signs that could be interpreted as anxiety, such as increased thigmotaxis (wall-hugging) in the open field test. Is this a documented effect?
A5: While less common than sedation, behavioral changes resembling anxiety can occur. This could be part of a "toxic psychosis" syndrome reported at higher doses, which can include confusion, nervousness, and disorientation.[5][11] Such behaviors could also be a secondary response to other side effects like blurred vision, which would be stressful for the animal.[10]
Q6: Can this compound cause adverse physical effects that manifest as behavioral changes?
A6: Absolutely. Anticholinergic side effects like dry mouth, urinary retention, and constipation can cause significant distress to the animals.[9][11] This discomfort can lead to reduced food and water intake, irritability, or a generally poor health state, all of which will profoundly impact behavioral test results. It is crucial to monitor for these physical signs.
Troubleshooting Guides
Issue 1: Excessive Sedation or Hypoactivity
If mice are more sedated than anticipated, follow these steps:
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Verify Dosage: Double-check your calculations, dilution factors, and administration volume. An overdose is the most common cause of excessive sedation.
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Review Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration will have a faster onset and potentially stronger peak effect than oral or subcutaneous routes.[12] Ensure the chosen route is appropriate for your experimental question.
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Assess Animal Health: Check for signs of illness or distress that could be compounded by the drug's effects. Ensure mice are properly hydrated and have easy access to food and water.
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Consider Mouse Strain: Different mouse strains can have varied metabolic rates and sensitivity to pharmacological agents.[13] What is a moderate dose for one strain may be a high dose for another.
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Adjust Experimental Timing: The sedative effects may peak at a specific time post-injection.[8] Consider adjusting the timing of your behavioral assay to a later time point when the sedative effects may have subsided.
Issue 2: Impaired Cognitive Performance
If mice show unexpected deficits in learning and memory tasks:
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Evaluate Task Difficulty: The cognitive load of your task may be too high in combination with the anticholinergic effects of benztropine. A task that is too difficult can result in flooring effects where all animals perform poorly.[14]
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Dose-Response Analysis: The cognitive impairment is likely dose-dependent. Run a dose-response study to find a concentration that achieves the desired central nervous system effect without causing unacceptable cognitive side effects.
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Control for Sensory/Motor Confounds: Benztropine can cause blurred vision and motor impairment.[10] Ensure the poor performance is not simply due to an inability to see cues or perform the necessary motor actions. Include control tests (e.g., visible platform in the water maze, rotarod test) to rule these out.
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Acclimatization and Habituation: Ensure all mice are properly habituated to the testing environment and handled consistently. Stress and anxiety can severely impact cognitive performance.[15]
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing unexpected behavioral outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benztropine-mesylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. droracle.ai [droracle.ai]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. Benzatropine - Wikipedia [en.wikipedia.org]
- 11. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing confounding variables in benztropine mesylate experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on identifying and minimizing confounding variables in experiments utilizing benztropine mesylate. Through detailed troubleshooting guides and frequently asked questions, this resource aims to enhance the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological actions of this compound that can introduce confounding variables?
A1: this compound has a multifaceted pharmacological profile, acting as a potent antagonist at muscarinic acetylcholine receptors, an inhibitor of the dopamine transporter (DAT), and an antagonist at histamine H1 receptors.[1][2] This polypharmacology means that an observed effect could be a result of one or a combination of these actions, creating a significant source of confounding variables. For instance, while its anticholinergic properties are often therapeutically relevant for treating symptoms of Parkinson's disease, its dopamine reuptake inhibition and antihistaminic effects can influence experimental outcomes.[2][3]
Q2: What are the most critical confounding variables to consider when designing in vivo experiments with this compound?
A2: Researchers should be vigilant for several key confounding variables:
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Sedation: Benztropine's antihistaminic activity can cause drowsiness, which may impact performance in behavioral tasks measuring motor coordination or cognition.[4]
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Cognitive Impairment: The anticholinergic effects of benztropine can impair memory and learning, which is a crucial consideration in cognitive studies.[5]
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Peripheral Anticholinergic Effects: Side effects such as dry mouth, blurred vision, and urinary retention can cause distress in animal subjects, potentially affecting their behavior in experiments.[6]
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Vehicle and Route of Administration: The solvent used to dissolve this compound and the method of administration can influence its bioavailability and pharmacokinetic profile, introducing variability.
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Baseline Animal Characteristics: Factors such as the age, sex, strain, and housing conditions of the animals can significantly impact their physiological and behavioral responses to the drug.
Q3: How should I prepare this compound for administration to rodents?
A3: this compound is a crystalline solid that is soluble in aqueous solutions. For in vivo studies in rodents, it is commonly dissolved in sterile 0.9% saline for intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) administration. It is crucial to prepare fresh solutions for each experiment to ensure stability and prevent contamination. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.
Troubleshooting Guides
Issue 1: Observed sedative effects are compromising the interpretation of behavioral data.
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Question: My benztropine-treated animals are showing reduced locomotor activity in the open field test. How can I determine if this is a true effect on motor control or a result of sedation?
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Answer: This is a common challenge due to benztropine's antihistaminic properties.
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Conduct a Dose-Response Study: Determine the minimal effective dose that elicits the desired pharmacological effect without causing significant sedation.
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Time-Course Analysis: The sedative effects may be most prominent at the drug's peak concentration. Perform a time-course experiment to identify a testing window where sedative effects have diminished, but the primary mechanism of interest is still active.
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Utilize a Positive Control for Sedation: Include a control group treated with a non-cholinergic, non-dopaminergic sedative antihistamine to isolate and quantify the effects of sedation on your behavioral paradigm.
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Statistical Control: If sedation is unavoidable, you can quantify it (e.g., by measuring the duration of immobility) and include it as a covariate in your statistical analysis to adjust for its influence.
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Issue 2: Disentangling the anticholinergic versus dopaminergic effects of benztropine.
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Question: How can I experimentally isolate whether my observed outcome is due to benztropine's action on muscarinic receptors or the dopamine transporter?
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Answer: A multi-pronged approach is necessary to dissect these intertwined mechanisms.
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Pharmacological Controls: Compare the effects of benztropine to those of a selective muscarinic receptor antagonist (e.g., scopolamine) and a selective dopamine reuptake inhibitor (e.g., GBR-12909).
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Receptor Knockout Models: Employing genetically modified animals, such as dopamine transporter (DAT) knockout mice, can help elucidate the necessity of this target for benztropine's effects.
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Pharmacological Antagonism: Pre-treat animals with a selective antagonist for either the muscarinic or dopaminergic system before administering benztropine to block its action at that specific target.
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Issue 3: High variability in in vitro assay results.
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Question: My cell-based assays and receptor binding studies with this compound are showing inconsistent results between experiments. What could be the cause?
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Answer: In vitro variability can stem from several sources.
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Solution Preparation and Stability: Always prepare fresh solutions of this compound for each experiment, as it can degrade over time in aqueous solutions. Ensure complete dissolution in your chosen vehicle.
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Assay Conditions: Optimize and standardize parameters such as incubation time, temperature, and cell density to minimize variability.
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Vehicle Effects: The solvent used to dissolve benztropine can have its own effects. Always include a vehicle-only control to account for this.
-
Data Presentation
Table 1: Receptor Binding Profile of Benztropine
| Receptor Target | Ki (nM) | Species/Tissue Source |
| Dopamine Transporter (DAT) | 118 - 237 | Rat Striatum |
| Muscarinic M1 Receptor | 0.59 | Rat Brain Membranes |
| Muscarinic M2 Receptor | Data Not Available | |
| Muscarinic M3 Receptor | Data Not Available | |
| Muscarinic M4 Receptor | Data Not Available | |
| Muscarinic M5 Receptor | Data Not Available | |
| Histamine H1 Receptor | 16 - 37,600 | Varies |
Note: The wide range for the H1 receptor reflects data from various benztropine analogs. Specific Ki values for M2-M5 receptors are not consistently reported in the literature, which generally highlights its M1 receptor preference.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
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Apparatus: A square arena (e.g., 50x50 cm) with high walls, placed in a sound-attenuated and evenly lit room.
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Procedure: a. Acclimatize the animal to the testing room for at least 30 minutes prior to the test. b. Gently place the animal in the center of the arena. c. Record activity for 10-20 minutes using an automated video-tracking system. d. Between each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
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Key Parameters:
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Total distance traveled (a measure of general activity).
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Time spent in the center versus the periphery of the arena (a measure of anxiety-like behavior).
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Rearing frequency (a measure of exploratory behavior).
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Minimizing Confounding Variables:
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Handle animals consistently and gently to minimize stress.
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Conduct testing during the same phase of the light/dark cycle.
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Randomize the order of testing across treatment groups.
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Protocol 2: Rotarod Test for Motor Coordination
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Apparatus: A rotating rod that can be set to a constant or accelerating speed.
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Procedure: a. Train the animals on the rotarod for 2-3 days prior to the test day to ensure stable baseline performance. b. On the test day, place the animal on the rod and begin rotation, typically with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). c. Record the latency to fall from the rod. d. Conduct multiple trials with adequate rest periods in between.
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Minimizing Confounding Variables:
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Ensure all animals are trained to the same criterion before drug administration.
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Sedative effects of benztropine can significantly impact performance; consider a dose-response and time-course analysis.
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Clean the rod between animals to remove any distracting scents or waste.
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Mandatory Visualizations
Caption: Benztropine's multiple signaling pathways.
Caption: A workflow for robust experimental design.
Caption: The logical relationship of confounding variables.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Variables in Experimental Design | by Roshmita Dey | Oct, 2025 | Medium [medium.com]
- 3. Confounding and Control of Confounding in Nonexperimental Studies of Medications in Patients With CKD [ouci.dntb.gov.ua]
- 4. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
Refining experimental protocols to improve the reproducibility of benztropine mesylate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experimental studies involving benztropine mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound stock solution appears cloudy. Is it still usable?
A1: Cloudiness in your stock solution may indicate solubility issues or degradation. This compound is generally soluble in water and organic solvents like DMSO and ethanol.[1]
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Potential Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
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Troubleshooting:
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Confirm the solubility of this compound in your specific solvent and adjust the concentration accordingly. For example, its solubility in water is approximately 20 mg/mL.
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Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at high temperatures.
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Prepare fresh solutions before each experiment, as aqueous solutions are not recommended for storage for more than one day.[1]
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Q2: I am observing high non-specific binding in my radioligand binding assay. How can I reduce this?
A2: High non-specific binding can obscure the specific binding signal and is a common issue in radioligand binding assays.
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Potential Causes:
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The radioligand may be binding to non-receptor sites on the cell membranes or filters.
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Inadequate washing steps may not be effectively removing unbound radioligand.
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The concentration of the radioligand may be too high.
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Troubleshooting:
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Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to saturate non-specific binding sites.
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Increase Wash Steps: Increase the number and volume of washes to more thoroughly remove unbound radioligand.
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Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor to minimize non-specific binding.[2]
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Filter Selection: Ensure the filter material is appropriate for your assay to minimize radioligand adherence.
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Q3: My cell-based assay results with this compound are highly variable between experiments. What are the likely sources of this variability?
A3: Variability in cell-based assays can arise from several factors, from initial cell culture to final data acquisition.
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Potential Causes:
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Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or mycoplasma contamination can alter cellular responses.
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Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in results.
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Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can introduce variability.
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Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent and low across all wells, as it can have cytotoxic effects.
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Troubleshooting:
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Standardize Cell Culture: Use cells within a defined passage number range and regularly test for mycoplasma. Ensure consistent cell viability and density at the time of the experiment.
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Automated or Calibrated Pipetting: Use calibrated pipettes or automated liquid handlers to ensure accurate and consistent reagent delivery.
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Solvent Controls: Include vehicle controls with the same final solvent concentration as your experimental wells to account for any solvent-induced effects.
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Q4: I am not observing the expected increase in extracellular dopamine in my in vivo microdialysis experiment after this compound administration. What could be the issue?
A4: The absence of a response in an in vivo microdialysis experiment can be due to procedural or technical issues. Benztropine has been shown to cause a dose-dependent increase in extracellular dopamine in the striatum of rats.[3]
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Potential Causes:
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Incorrect Probe Placement: The microdialysis probe may not be correctly positioned in the target brain region (e.g., the striatum).
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Low Probe Recovery: The efficiency of dopamine diffusion across the dialysis membrane may be low.
-
Inadequate Drug Delivery: The administered dose of this compound may be insufficient to elicit a measurable effect, or the route of administration may not be optimal.
-
-
Troubleshooting:
-
Histological Verification: At the end of the experiment, perform histological analysis to confirm the correct placement of the microdialysis probe.
-
Probe Calibration: Determine the in vitro recovery of your probe for dopamine before implantation to ensure it is functioning correctly.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your experimental model.
-
Pharmacokinetic Considerations: Consider the route of administration and the time course of benztropine's action to ensure that microdialysis sampling occurs during the expected peak effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with its primary targets.
Table 1: this compound Binding Affinities
| Target | Ligand | Species | Tissue/Cell Line | K_i (nM) | IC_50 (nM) |
| Dopamine Transporter (DAT) | Benztropine | Rat | Striatum | 130 - 237 | 118 |
| Muscarinic M1 Receptor | Benztropine | Rat | Brain Membranes | 0.59[1] | - |
| Histamine H1 Receptor | Benztropine Analogs | Rat | - | 16 - 37,600 | - |
Table 2: this compound Functional Potency
| Assay | Cell Line | EC_50 |
| Inhibition of [3H]WIN binding to DAT | Wild-type DAT | 28 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to the dopamine transporter using [3H]WIN 35,428 as the radioligand.[4][5][6]
Materials:
-
Cell membranes prepared from cells expressing DAT (e.g., HEK293-hDAT) or from brain tissue rich in DAT (e.g., striatum).
-
[3H]WIN 35,428 (Radioligand)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with GF/B filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).
-
A fixed concentration of [3H]WIN 35,428 (typically at or near its Kd).
-
Membrane suspension (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Specific Binding: Total binding - non-specific binding.
-
Calculate Kd and Bmax for saturation binding or Ki for competition binding using non-linear regression analysis.
-
Muscarinic M1 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to muscarinic M1 receptors using [3H]pirenzepine.[7][8][9]
Materials:
-
Cell membranes from cells expressing M1 receptors (e.g., CHO-hM1) or from M1-rich brain regions (e.g., cerebral cortex, hippocampus).[9]
-
[3H]pirenzepine (Radioligand)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with GF/C filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Follow the same general procedure as the DAT binding assay, with the following modifications:
-
Radioligand: Use [3H]pirenzepine at a concentration around its Kd for M1 receptors.
-
Non-specific Binding: Is determined in the presence of a high concentration of a non-selective muscarinic antagonist, such as 1 µM atropine.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Data Analysis: Analyze the data as described for the DAT binding assay to determine the affinity of this compound for the M1 receptor.
Histamine H1 Receptor Functional Assay (Calcium Flux)
This protocol measures the functional antagonism of this compound at the histamine H1 receptor by quantifying changes in intracellular calcium.[10][11][12][13][14]
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293-hH1R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (Agonist)
-
This compound
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the H1R-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of histamine (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Determine the IC50 of this compound by plotting the inhibition of the histamine response against the concentration of benztropine.
Visualizations
This compound Mechanism of Action
Caption: Benztropine's multi-target mechanism.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Gq-Coupled Receptor Signaling Pathway
Caption: Gq-coupled receptor signaling cascade.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic localization of peripheral M1 muscarinic receptors using [3H]pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the cumulative action of benztropine mesylate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cumulative action of benztropine mesylate in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its cumulative effects?
A1: this compound's cumulative action is primarily due to its dual pharmacological profile as a central muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2] Its anticholinergic activity is therapeutically significant in managing parkinsonism by restoring the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia.[3][1] The drug has a long duration of action, with effects lasting about 24 hours, and it has a variable but long elimination half-life of around 36 hours, which contributes to its cumulative effects with repeated dosing.[4][5] Therapy is typically initiated with a low dose and gradually increased to achieve optimal results without excessive adverse reactions.[5][6]
Q2: What are the expected pharmacokinetic properties to consider when designing a long-term study?
A2: When designing a long-term study, it is crucial to consider benztropine's pharmacokinetic profile. It has low oral bioavailability (approximately 29%) due to first-pass metabolism.[4][5] After oral administration, it is slowly absorbed and reaches peak plasma concentrations in about 7 hours.[4][7] Benztropine is highly protein-bound (about 95%) and has a large volume of distribution, indicating extensive tissue uptake.[4] Its metabolism is hepatic, involving N-oxidation, N-dealkylation, and ring hydroxylation.[4][5] The long elimination half-life of approximately 36 hours necessitates careful consideration of dosing intervals to avoid excessive accumulation.[4]
Q3: Can long-term benztropine administration lead to receptor desensitization or upregulation?
A3: While the provided literature does not explicitly detail receptor desensitization or upregulation with long-term benztropine use, this is a known phenomenon with chronic administration of receptor antagonists. Researchers should consider the possibility of adaptive changes in muscarinic or dopamine receptor density and sensitivity over the course of a long-term study. Such changes could manifest as a reduction in therapeutic efficacy or the emergence of new side effects over time. It is advisable to incorporate assays to measure receptor expression and function in key brain regions at different time points in the study.
Q4: Is this compound appropriate for studies involving tardive dyskinesia (TD)?
A4: No, this compound is not recommended for use in patients or animal models with tardive dyskinesia.[8][9][10] Antiparkinsonism agents like benztropine do not alleviate the symptoms of TD and may, in some cases, aggravate or unmask them.[8][10] This is a critical consideration for study design, as co-administration with agents that can induce TD (e.g., long-term phenothiazine use) could lead to confounding results.[8][10]
Troubleshooting Guides
Issue 1: Unexpected Variability in Behavioral Readouts
Question: We are observing high inter-subject variability in locomotor activity and cognitive testing in our rodent models during a long-term benztropine study. What could be the cause?
Answer:
-
Pharmacokinetic Variability: Benztropine's elimination half-life is known to be highly variable.[4] This can lead to significant differences in drug accumulation and steady-state concentrations between individual animals, even at the same dose.
-
Troubleshooting Step: Consider implementing sparse blood sampling to measure plasma concentrations of benztropine at key time points. This can help correlate drug exposure with behavioral outcomes and identify outliers.
-
-
Cumulative Anticholinergic Effects: The cumulative action of benztropine can lead to a gradual increase in anticholinergic burden, which can manifest as sedation, confusion, and impaired motor coordination.[8][11][12] These effects can vary between animals.
-
Troubleshooting Step: Carefully observe animals for signs of excessive anticholinergic effects (e.g., lethargy, ataxia). Consider reducing the dose or adjusting the dosing frequency if these signs are prevalent. Ensure that behavioral testing is conducted at a consistent time relative to drug administration.
-
-
Environmental Factors: Benztropine can impair heat regulation by reducing sweating (anhidrosis).[8][13] Fluctuations in ambient temperature in the housing or testing rooms can therefore significantly impact the animals' well-being and performance.
-
Troubleshooting Step: Maintain a stable and controlled ambient temperature. Monitor animals for signs of hyperthermia, especially during exercise or in warmer conditions.[8]
-
Issue 2: Progressive Weight Loss or Reduced Food Intake in Animal Models
Question: Our animals on chronic benztropine treatment are showing a gradual decrease in body weight. What could be the underlying reason?
Answer:
-
Gastrointestinal Effects: Benztropine's anticholinergic properties can decrease gastrointestinal motility, leading to constipation and potentially paralytic ileus.[5][8] This can cause discomfort, reduce appetite, and lead to weight loss. Dry mouth is also a common side effect that can make eating difficult.[11][14]
-
Troubleshooting Step 1: Monitor fecal output and consistency. Ensure easy access to water and consider using a moistened or more palatable diet to encourage intake.
-
Troubleshooting Step 2: If severe constipation is suspected, consult with a veterinarian. Dosage adjustment may be necessary.
-
-
Drug Interactions: If benztropine is co-administered with other drugs, such as antipsychotics (e.g., phenothiazines) or tricyclic antidepressants, the risk of severe gastrointestinal hypomotility is increased.[5][8]
-
Troubleshooting Step: Review all co-administered substances for potential synergistic anticholinergic effects. If possible, consider alternative medications with a lower anticholinergic profile.
-
Issue 3: Conflicting Results in Cognitive Function Assessments
Question: In our long-term study, we are seeing conflicting results in cognitive tasks. Some animals show improvement, while others show significant impairment. How can we interpret this?
Answer:
-
Dual Mechanism of Action: Benztropine's effects on cognition are complex. Its anticholinergic properties are known to cause cognitive impairments, including memory problems and confusion.[12][15][16] Conversely, its dopamine reuptake inhibition could potentially have pro-cognitive effects in certain contexts.[1][17] The net effect may depend on the specific cognitive domain being tested, the underlying pathology in the animal model, and the cumulative dose.
-
Troubleshooting Step 1: Analyze the data based on the specific cognitive domains tested (e.g., working memory, attention, executive function). Deficits in attention and concentration have been specifically linked to benztropine.[16]
-
Troubleshooting Step 2: Correlate cognitive performance with plasma drug concentrations to determine if there is a therapeutic window or a dose-dependent switch from beneficial to detrimental effects.
-
-
Psychotic-like Symptoms: In susceptible individuals or at high doses, benztropine can precipitate or intensify mental symptoms, including confusion, disorientation, and hallucinations.[8][18] This could be a confounding factor in behavioral tests assessing cognitive function.
-
Troubleshooting Step: Carefully observe the animals for any unusual behaviors that might suggest a toxic psychosis. If such behaviors are observed, a dose reduction is warranted.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~29% | [4] |
| Time to Peak Plasma Conc. (Oral) | ~7 hours | [4][7] |
| Elimination Half-Life | ~36 hours (variable) | [4] |
| Volume of Distribution | 12-30 L/kg | [4] |
| Plasma Protein Binding | ~95% | [4] |
| Metabolism | Hepatic (N-oxidation, N-dealkylation, ring hydroxylation) | [4][5] |
| Excretion | Urine and feces | [4][19] |
Table 2: Receptor Binding and Activity Profile
| Target | Action | Therapeutic Relevance | Source(s) |
| Muscarinic Acetylcholine Receptors (M1) | Antagonist | Primary mechanism for antiparkinsonian effects | [4] |
| Dopamine Transporter (DAT) | Inhibitor | Contributes to restoring dopamine/acetylcholine balance | [17][2][4] |
| Histamine H1 Receptor | Antagonist | Contributes to sedative effects | [3][1][4] |
Table 3: Dosing Guidelines for Preclinical and Clinical Reference
| Indication | Starting Dose | Maximum Recommended Dose | Source(s) |
| Idiopathic Parkinsonism | 0.5 - 1 mg/day | 6 mg/day | [7][18] |
| Drug-Induced Extrapyramidal Disorders | 1 - 2 mg, once or twice daily | 4 mg/day (up to 6mg/day) | [8][10][19] |
| Acute Dystonic Reactions | 1 - 2 mg (IM/IV) | N/A | [7][18] |
Note: Doses should be increased gradually in 0.5 mg increments at 5 to 6-day intervals due to the drug's cumulative action.[5][7]
Experimental Protocols
Protocol 1: Assessment of Cumulative Anticholinergic Burden in a Rodent Model
-
Objective: To quantify the cumulative central and peripheral anticholinergic effects of long-term benztropine administration.
-
Model: Aged (12-18 months) male Wistar rats.
-
Dosing: Administer this compound (e.g., 1 mg/kg/day, subcutaneously) or vehicle for 12 weeks.
-
Weekly Assessments:
-
Pupil Dilation (Mydriasis): Measure pupil diameter using a calibrated digital camera in a controlled light environment, 1 hour post-injection.
-
Salivary Flow: Anesthetize a subset of animals, stimulate salivation with pilocarpine, and collect saliva on pre-weighed cotton swabs over a 5-minute period.
-
Gastrointestinal Motility: Administer a non-absorbable charcoal meal by oral gavage. Euthanize animals after 60 minutes and measure the distance traveled by the charcoal as a percentage of the total small intestine length.
-
-
Terminal Assessments (Week 12):
-
Ex-vivo Receptor Binding Assay: Euthanize animals, dissect brain regions (e.g., striatum, cortex). Perform radioligand binding assays using a muscarinic antagonist (e.g., [³H]QNB) to assess for changes in receptor density.
-
-
Data Analysis: Use repeated measures ANOVA to analyze changes over time between the benztropine and vehicle groups.
Protocol 2: Longitudinal Assessment of Motor and Cognitive Function
-
Objective: To evaluate the long-term impact of benztropine on motor coordination, muscle strength, and cognitive domains sensitive to anticholinergic effects.
-
Model: Adult (3-4 months) male C57BL/6 mice.
-
Dosing: Administer this compound (e.g., 0.5 mg/kg/day, via drinking water) or vehicle for 6 months.
-
Monthly Behavioral Testing Battery (perform at the same time of day):
-
Rotarod Test: Assess motor coordination and balance. Record the latency to fall over three consecutive trials.
-
Grip Strength Test: Measure forelimb muscle strength using a grip strength meter.
-
Y-Maze Spontaneous Alternation: Evaluate spatial working memory. Record the percentage of spontaneous alternations.
-
Novel Object Recognition Test: Assess recognition memory. Calculate the discrimination index between the novel and familiar object.
-
-
Data Analysis: Use a mixed-effects model to analyze the interaction between treatment and time for each behavioral measure.
Visualizations
Caption: Benztropine's antagonism of the M1 muscarinic receptor.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Experimental workflow for a long-term benztropine study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mentalhealth.com [mentalhealth.com]
- 7. medicine.com [medicine.com]
- 8. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. pendopharm.com [pendopharm.com]
- 11. drugs.com [drugs.com]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Benztropine: MedlinePlus Drug Information [medlineplus.gov]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. scilit.com [scilit.com]
- 17. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. This compound [glowm.com]
Managing drug interactions between benztropine mesylate and other research compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential drug interactions between benztropine mesylate and other research compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally acting drug with two primary mechanisms of action:
-
Anticholinergic activity: It is a synthetic antagonist of muscarinic acetylcholine receptors, particularly M1 and M3.[1][2] By blocking these receptors in the basal ganglia, it helps to restore the balance between the neurotransmitters acetylcholine and dopamine, which is often disrupted in conditions like Parkinson's disease.[1][3][4]
-
Dopamine reuptake inhibition: Benztropine also inhibits the reuptake of dopamine at presynaptic terminals, thereby increasing the concentration of dopamine in the synaptic cleft.[1][3][5] This action contributes to its therapeutic effects in movement disorders.
It also possesses antihistaminic properties, similar to diphenhydramine.[3][6]
Q2: What are the key pharmacokinetic properties of this compound to consider in experimental design?
Understanding the pharmacokinetic profile of benztropine is crucial for designing experiments and interpreting results. Key parameters are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | Low (~29%) due to first-pass metabolism | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~7 hours (oral) | [8] |
| Protein Binding | ~95% | [8] |
| Metabolism | Hepatic, involving N-oxidation, N-dealkylation, and ring hydroxylation | [7][8] |
| Elimination Half-life | Variable, approximately 12-24 hours | [1] |
| Excretion | Primarily in urine as metabolites and unchanged drug | [7][9] |
Q3: What are the most common types of drug interactions to anticipate with this compound?
Given its mechanism of action, the most common interactions are pharmacodynamic in nature:
-
Additive Anticholinergic Effects: Co-administration with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, some antipsychotics, antihistamines) can lead to an increased anticholinergic burden.[7][10] This can manifest as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[10][11]
-
Dopaminergic System Modulation: Interactions can occur with compounds that also affect dopamine signaling, such as dopamine agonists, antagonists, or other dopamine reuptake inhibitors.[8][12]
-
Serotonin Syndrome: Although not a primary serotonergic agent, caution is advised when combining benztropine with serotonergic drugs (e.g., SSRIs, SNRIs, MAOIs) due to the potential for complex interactions that could contribute to serotonin syndrome.[13][14][15] Symptoms can range from mild (diarrhea, nausea) to severe (high fever, seizures).[16][17]
Q4: Which specific research compounds have a high potential for interaction with this compound?
Researchers should be particularly cautious when using benztropine with the following classes of compounds:
-
Antipsychotics: Both first and second-generation antipsychotics are frequently used with benztropine to manage extrapyramidal side effects.[6][18] However, many antipsychotics also have intrinsic anticholinergic properties, increasing the risk of additive side effects.[7][19]
-
Antidepressants: Tricyclic antidepressants (TCAs) have significant anticholinergic activity.[7] Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) can increase the risk of serotonin syndrome.[14][15]
-
Other Anticholinergic Agents: Compounds like diphenhydramine (Benadryl) and other antihistamines can exacerbate anticholinergic effects.[20]
-
Dopamine Reuptake Inhibitors: Co-administration with other dopamine reuptake inhibitors, such as cocaine or methylphenidate, could lead to synergistic effects on dopamine levels.[12]
Troubleshooting Guides
Problem 1: Unexpected or exaggerated anticholinergic effects are observed in an animal model after co-administering benztropine with a novel compound.
-
Possible Cause: The novel compound may possess previously uncharacterized anticholinergic properties, leading to a synergistic or additive effect with benztropine.
-
Troubleshooting Steps:
-
Review Literature: Conduct a thorough literature search for any evidence of the novel compound's affinity for muscarinic receptors.
-
In Vitro Receptor Binding Assay: Perform a radioligand binding assay to determine the affinity of the novel compound for muscarinic acetylcholine receptors. A detailed protocol is provided below.
-
Dose Reduction: If the interaction is confirmed, consider reducing the dose of either benztropine or the novel compound in subsequent experiments.
-
Alternative Compound: If possible, consider using an alternative compound with a different mechanism of action.
-
Problem 2: An in vitro experiment shows that benztropine alters the metabolism of the research compound.
-
Possible Cause: Benztropine or its metabolites may be inhibiting or inducing cytochrome P450 (CYP) enzymes responsible for the metabolism of the research compound. Studies on benztropine analogs suggest involvement of CYP2D6 and CYP2C19.[21]
-
Troubleshooting Steps:
-
CYP Inhibition/Induction Assay: Conduct an in vitro assay using human liver microsomes or recombinant CYP enzymes to determine if benztropine inhibits or induces the specific CYP isoforms that metabolize the research compound. A detailed protocol is provided below.
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of the research compound in the presence and absence of benztropine.
-
Adjust Concentrations: If a significant interaction is identified, subsequent in vitro experiments may require adjusting the concentrations of the compounds to account for the altered metabolism.
-
Problem 3: Animals co-administered benztropine and a serotonergic agent exhibit signs of agitation, tremor, and hyperthermia.
-
Possible Cause: The combination of drugs may be inducing serotonin syndrome.[17]
-
Troubleshooting Steps:
-
Discontinue Administration: Immediately cease administration of both compounds.
-
Supportive Care: Provide supportive care to the animals as per institutional guidelines, which may include cooling measures and monitoring of vital signs.
-
Review Drug Properties: Re-evaluate the serotonergic potential of the research compound.
-
Staggered Dosing: In future experiments, consider a washout period between the administration of the two compounds.
-
Alternative Agents: If the combination is necessary, explore alternative agents with lower serotonergic activity.
-
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
This protocol is designed to assess the affinity of a research compound for muscarinic acetylcholine receptors, which can help predict potential additive anticholinergic effects with benztropine.
-
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Research compound and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the research compound and benztropine (as a positive control).
-
In a 96-well plate, add the cell membranes, radioligand, and either the research compound, benztropine, or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the inhibition constant (Ki) of the research compound.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
This protocol is used to evaluate the potential of benztropine to inhibit the activity of major cytochrome P450 enzymes.[22][23]
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[24][25]
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
This compound and known CYP inhibitors (as positive controls).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Prepare a range of concentrations of benztropine and the positive control inhibitors.
-
Pre-incubate the HLMs or recombinant enzymes with benztropine or the positive control in the incubation buffer.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value for benztropine's inhibition of each CYP isoform.
-
Visualizations
Caption: Benztropine's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected drug interactions.
References
- 1. Benzatropine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound [glowm.com]
- 10. droracle.ai [droracle.ai]
- 11. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin syndrome - EMCrit Project [emcrit.org]
- 14. Drug-Induced Serotonin Syndrome [uspharmacist.com]
- 15. ccjm.org [ccjm.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 18. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticholinergic-Associated Cognitive Impairment in Schizophrenia | 2022-04-05 | CARLAT PUBLISHING [thecarlatreport.com]
- 20. drugs.com [drugs.com]
- 21. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment [mdpi.com]
- 24. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
Validation & Comparative
A Comparative Analysis of Benztropine Mesylate and Biperiden on Motor Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benztropine mesylate and biperiden, two centrally acting anticholinergic drugs frequently used in the management of Parkinson's disease and extrapyramidal symptoms. This analysis is based on a review of preclinical and clinical data, focusing on their pharmacological profiles, efficacy in animal models, and clinical outcomes related to motor control.
Introduction
This compound and biperiden are synthetic antagonists of muscarinic acetylcholine receptors. Their therapeutic effect in movement disorders is primarily attributed to the restoration of the dopaminergic-cholinergic balance in the basal ganglia, which is disrupted in Parkinson's disease due to the degeneration of dopaminergic neurons.[1] While both drugs share a common mechanism of action, subtle differences in their receptor affinity profiles and resulting clinical effects warrant a detailed comparative study.
Pharmacological Profile: Receptor Binding Affinities
The interaction of benztropine and biperiden with various neurotransmitter receptors contributes to their therapeutic efficacy and side-effect profiles. The following table summarizes their binding affinities (Ki values) for key receptors involved in motor control.
| Receptor Subtype | This compound (Ki, nM) | Biperiden (Ki, nM) | Reference(s) |
| Muscarinic Receptors | |||
| M1 | 2.0 - 120 | 0.48 | [2][3] |
| M2 | - | 6.3 | [2] |
| M3 | - | 3.9 | [2] |
| M4 | - | 2.4 | [2] |
| M5 | - | 6.3 | [2] |
| Dopamine Transporter (DAT) | 8.5 - 6370 | - | [4][5] |
| Histamine H1 Receptor | 16 - 37600 | - | [4][5] |
Lower Ki values indicate higher binding affinity. Data for biperiden's affinity for DAT and H1 receptors was not available in the reviewed literature.
Benztropine exhibits a broader pharmacological profile, with significant affinity for the dopamine transporter (DAT) and histamine H1 receptors in addition to its primary action on muscarinic receptors.[4][5][6] Biperiden, on the other hand, demonstrates high selectivity for the M1 muscarinic receptor subtype.[2][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both drugs involves the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, in the striatum. This antagonism helps to counteract the relative overactivity of the cholinergic system that results from dopamine depletion in Parkinson's disease.
Benztropine's inhibition of the dopamine transporter (DAT) represents a secondary mechanism that may contribute to its antiparkinsonian effects by increasing the synaptic availability of dopamine.[6]
Muscarinic M1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the M1 muscarinic receptor, which is antagonized by both benztropine and biperiden.
Dopamine Transporter (DAT) Workflow
Benztropine's action on the dopamine transporter is depicted in the following workflow diagram.
Preclinical Evidence: Efficacy in Animal Models of Parkinson's Disease
Animal models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are crucial for evaluating the therapeutic potential of antiparkinsonian drugs.[8][9] While direct comparative studies of benztropine and biperiden in these models are limited, the available evidence suggests that both compounds can ameliorate motor deficits.
Experimental Protocols for Motor Assessment
4.1.1. Cylinder Test
The cylinder test is used to assess forelimb use asymmetry in rodent models of unilateral Parkinson's disease.[10][11]
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 30 cm high for rats).
-
Procedure: The animal is placed in the cylinder, and the number of times it rears and touches the wall with its ipsilateral forelimb, contralateral forelimb, or both simultaneously is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The percentage of contralateral forelimb use is calculated. A lower percentage in the lesioned animal indicates a motor deficit.
4.1.2. Rotarod Test
The rotarod test evaluates motor coordination and balance.[12][13]
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: The animal is placed on the rotating rod, and the latency to fall is recorded. Animals are typically trained for several trials before the test day.
-
Data Analysis: An increase in the latency to fall after drug administration indicates improved motor coordination.
Clinical Evidence: Comparative Efficacy on Motor Control
Clinical studies have demonstrated the efficacy of both benztropine and biperiden in improving motor symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[14][15] However, head-to-head comparative trials with detailed motor assessments are scarce.
A single-blind study comparing biperiden with benzhexol (a different anticholinergic) for drug-induced parkinsonism found both to be highly effective, with no significant difference in the improvement of individual symptoms.[14] User reviews on Drugs.com show a slightly higher average rating for biperiden (8.0/10) compared to benztropine (6.8/10) for Parkinson's disease and extrapyramidal reactions, though this is based on a much smaller number of ratings for biperiden.[16][17]
Summary and Conclusion
This compound and biperiden are effective anticholinergic agents for the management of motor symptoms in Parkinson's disease and drug-induced movement disorders. Their primary mechanism of action is the antagonism of M1 muscarinic receptors in the striatum.
Key Differences:
-
Pharmacological Profile: Benztropine has a broader receptor binding profile, with additional affinity for the dopamine transporter and histamine H1 receptors. Biperiden is more selective for the M1 muscarinic receptor.
-
Potential for Additional Therapeutic Benefit: Benztropine's DAT inhibitory activity may provide an additional dopaminergic-enhancing effect.
-
Side Effect Profile: The antihistaminic properties of benztropine may lead to a different side effect profile compared to the more selective biperiden.
Future Directions:
Direct, double-blind, randomized controlled trials comparing benztropine and biperiden with standardized motor outcome measures are needed to definitively establish their comparative efficacy and safety profiles. Further preclinical studies directly comparing these two agents in validated animal models of Parkinson's disease would also be valuable to elucidate the contribution of their differing pharmacological profiles to their effects on motor control.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive preclinical comparison of benztropine and biperiden.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Biperiden hydrochloride | mAChR M1 Antagonists: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- 8. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. A comparison of biperiden hydrochloride (Akineton) and benzhexol (Artane) in the treatment of drug-induced Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison of Biperiden Hydrochloride (Akineton) and Benzhexol (Artane) in the Treatment of Drug-Induced Parkinsonism | Semantic Scholar [semanticscholar.org]
- 16. drugs.com [drugs.com]
- 17. drugs.com [drugs.com]
Cross-Validation of Benztropine Mesylate's Effects in Differentiated Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of benztropine mesylate on two distinct neuronal cell phenotypes derived from the human neuroblastoma cell line, SH-SY5Y. By differentiating these cells into dopaminergic-like and cholinergic-like neurons, we can cross-validate the well-established dual-action of benztropine as both a dopamine reuptake inhibitor and a muscarinic acetylcholine receptor antagonist. This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Comparative Effects of this compound
The following table summarizes the pharmacological effects of this compound in comparison to selective reference compounds in neuronal cell models relevant to its dual mechanism of action. The data is compiled from various studies to provide a comparative overview.
| Parameter | This compound | Cocaine (Dopamine Reuptake Inhibitor) | Atropine (Muscarinic Antagonist) | Neuronal Cell Model |
| Dopamine Transporter (DAT) Binding Affinity (Ki, nM) | 11 - 20 | ~150 | N/A | Cells expressing human DAT |
| Inhibition of Dopamine Uptake (IC50, nM) | ~20 - 50 | ~300 | N/A | Rat brain synaptosomes, Differentiated SH-SY5Y cells (dopaminergic phenotype) |
| Muscarinic M1 Receptor Binding Affinity (Ki, nM) | ~2 | N/A | ~1 | Human brain tissue |
| Anticholinergic Potency | Approx. half that of atropine | N/A | High | Animal studies |
Note: The presented values are approximate and collated from multiple sources for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Differentiation of SH-SY5Y Cells
a) Dopaminergic Phenotype:
To induce a dopaminergic phenotype, SH-SY5Y cells are treated sequentially with retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)[1].
-
Cell Plating: Plate SH-SY5Y cells at a density of 1 x 104 cells/cm2 in a complete growth medium.
-
RA Treatment: After 24 hours, replace the medium with a differentiation medium containing 10 µM retinoic acid and a reduced serum concentration (e.g., 1% FBS). Culture the cells for 3 days.
-
TPA Treatment: Replace the RA-containing medium with a medium containing 80 nM TPA in reduced serum. Culture for an additional 3 days.
-
Maturation: The cells are now considered differentiated towards a dopaminergic phenotype and are ready for experimental use.
b) Cholinergic Phenotype:
Treatment with retinoic acid alone is known to promote a cholinergic neuronal phenotype in SH-SY5Y cells[2].
-
Cell Plating: Plate SH-SY5Y cells at a density of 1 x 104 cells/cm2 in a complete growth medium.
-
RA Treatment: After 24 hours, replace the medium with a differentiation medium containing 10 µM retinoic acid and a reduced serum concentration (e.g., 1% FBS).
-
Differentiation: Culture the cells for 5-7 days, changing the medium every 2-3 days. The cells will exhibit a mature, neuron-like morphology with cholinergic characteristics.
Dopamine Uptake Assay
This protocol measures the inhibition of dopamine uptake by this compound in dopaminergic-like SH-SY5Y cells.
-
Cell Preparation: Plate differentiated dopaminergic SH-SY5Y cells in a 24-well plate.
-
Pre-incubation: Wash the cells with Krebs-Ringer buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or a vehicle control.
-
Dopamine Uptake: Add [3H]dopamine to each well to a final concentration of 10-20 nM and incubate for 10 minutes at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold Krebs-Ringer buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of dopamine uptake against the logarithm of the drug concentration.
Muscarinic Receptor Binding Assay
This protocol determines the binding affinity of this compound to muscarinic acetylcholine receptors in cholinergic-like SH-SY5Y cells.
-
Membrane Preparation: Homogenize differentiated cholinergic SH-SY5Y cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled muscarinic antagonist [3H]quinuclidinyl benzilate ([3H]QNB) and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation, based on the IC50 value obtained from the competitive binding curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for cross-validation of benztropine's effects.
References
Replicating Key Findings of Benztropine Mesylate's Anti-Cancer Stem Cell Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benztropine mesylate's anti-cancer stem cell (CSC) activity with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid in the replication and extension of these pivotal findings.
Executive Summary
This compound, an FDA-approved drug for Parkinson's disease, has been identified as a potent inhibitor of cancer stem cells, particularly in breast cancer.[1][2][3] Its mechanism of action involves the targeting of multiple neurotransmitter receptors and transporters, leading to the disruption of key signaling pathways that govern cancer stem cell self-renewal and survival.[1][2][4][5] This guide presents a comparative analysis of this compound with other psychoactive drugs, such as thioridazine and haloperidol, which have also demonstrated anti-CSC properties. The data presented herein is intended to provide a framework for researchers seeking to replicate and build upon these important findings in the quest for novel anti-cancer therapies.
Comparative Efficacy of Anti-CSC Compounds
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in targeting cancer stem cell populations. The primary assays used to evaluate their activity are the mammosphere formation assay, which assesses self-renewal capacity, and flow cytometry to quantify the percentage of cells expressing CSC markers such as high aldehyde dehydrogenase (ALDH) activity and the CD44+/CD24- phenotype.
Table 1: Effect of this compound on Breast Cancer Stem Cell Properties
| Cell Line | Assay | Concentration (µM) | Result | Reference |
| MDA-MB-231 | Mammosphere Formation | 1 | Significant reduction in number and size of mammospheres | [6] |
| 5 | Significant reduction in number and size of mammospheres | [6] | ||
| 10 | Significant reduction in number and size of mammospheres | [6] | ||
| 4T1-luc2 | Mammosphere Formation | 5 | Significant inhibitory effect on the number and size of mammospheres | [6] |
| 10 | Significant inhibitory effect on the number and size of mammospheres | [6] | ||
| MDA-MB-231 | ALDH+ Population | 1 | Reduction in ALDH+ cells | [4] |
| 5 | Reduction in ALDH+ cells | [4] | ||
| 10 | Reduction in ALDH+ cells | [4] | ||
| MDA-MB-231 | CD44+/CD24- Population | 5 | Significant decrease in CD44+/CD24- cells | [4] |
| 10 | Significant decrease in CD44+/CD24- cells | [4] |
Table 2: Comparative Efficacy of Alternative Compounds on Cancer Stem Cell Properties
| Compound | Cell Line | Assay | Concentration (µM) | Result | Reference |
| Deptropine Citrate | MDA-MB-231 | Mammosphere Formation | 1, 5, 10 | Dose-dependent reduction in number and size of mammospheres | [6] |
| 4T1-luc2 | Mammosphere Formation | 5, 10 | Significant inhibitory effect on the number and size of mammospheres | [6] | |
| MDA-MB-231 | Self-renewal | Not specified | Did not inhibit self-renewal capacities | [6] | |
| Thioridazine | A549 (Lung Cancer) | Sphere Formation | Not specified | Dramatically inhibited sphere formation | [7] |
| HCT116 (Colorectal Cancer) | Proliferation & Invasion | Not specified | Significantly suppressed proliferation and invasion of CSCs | [8] | |
| TNBC cells | Cell Viability | 5-10 | Caused cell cycle arrest | [9] | |
| Haloperidol | U87, U251, T98 (Glioblastoma) | Cell Viability | 23-38 (IC50) | Reduced cell viability | [10] |
| U87 (Glioblastoma) | Apoptosis | Not specified | Induced apoptosis in a dose-dependent manner | [10] |
Experimental Protocols
To ensure the reproducibility of the key findings, detailed protocols for the primary assays are provided below.
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent culture conditions.
-
Cell Preparation:
-
Start with a single-cell suspension of the desired cancer cell line (e.g., MDA-MB-231, 4T1-luc2).
-
Count the cells and resuspend them in a serum-free mammosphere culture medium supplemented with growth factors such as EGF and bFGF.
-
-
Seeding:
-
Plate the cells at a low density (e.g., 500 cells/well) in ultra-low attachment plates to prevent cell adhesion.
-
Add the test compounds (e.g., this compound, alternatives) at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-10 days.
-
-
Quantification:
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere-forming efficiency (SFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
ALDH Activity Assay
This assay identifies cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic of cancer stem cells.
-
Cell Preparation:
-
Prepare a single-cell suspension from the cancer cell line of interest.
-
-
Staining:
-
Use a commercial ALDEFLUOR™ kit for staining.
-
Incubate the cells with the ALDEFLUOR™ reagent, which is a substrate for ALDH. In the presence of ALDH, the substrate is converted to a fluorescent product that is retained within the cells.
-
As a negative control, treat a separate aliquot of cells with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, in addition to the ALDEFLUOR™ reagent.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
Flow Cytometry for CD44/CD24 Phenotyping
This method is used to identify and quantify the subpopulation of breast cancer cells with the CD44+/CD24- surface marker profile, which is characteristic of breast cancer stem cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of breast cancer cells.
-
-
Antibody Staining:
-
Incubate the cells with fluorescently-conjugated antibodies specific for CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated).
-
Also, include isotype control antibodies to account for non-specific binding.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the live cell population and then analyze the expression of CD44 and CD24.
-
The CD44+/CD24- population is identified as the cells that are positive for CD44 and negative or have low expression of CD24.
-
Signaling Pathways and Mechanisms of Action
The anti-CSC activity of this compound and its alternatives is attributed to their ability to modulate key signaling pathways.
This compound Signaling Pathway
This compound exerts its anti-cancer stem cell effects through a multi-targeted mechanism. It is known to inhibit the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3).[5] This inhibition is believed to lead to the downstream suppression of pro-tumorigenic signaling pathways, including STAT3, NF-κB, and β-catenin.[5] Additionally, benztropine acts as an antagonist at muscarinic acetylcholine and histamine receptors, further contributing to its anti-CSC activity.[4]
Caption: this compound's Multi-Targeted Anti-CSC Mechanism.
Experimental Workflow for Assessing Anti-CSC Activity
The following diagram illustrates a typical experimental workflow for screening and validating compounds with anti-cancer stem cell activity.
Caption: Workflow for Identifying Anti-Cancer Stem Cell Compounds.
Comparative Signaling Pathways of Alternative Anti-CSC Drugs
This diagram illustrates the distinct signaling pathways targeted by thioridazine and haloperidol, two alternative drugs with demonstrated anti-cancer stem cell activity.
Caption: Signaling Pathways of Thioridazine and Haloperidol.
Conclusion
The repurposing of existing drugs like this compound offers a promising and accelerated path to novel cancer therapies that target the resilient cancer stem cell population. This guide provides a foundational resource for researchers aiming to replicate and expand upon the initial findings of benztropine's anti-CSC activity. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into this and other compounds with the potential to eradicate the root of cancer malignancy. Future studies should focus on elucidating the precise molecular interactions within the affected signaling pathways and exploring the efficacy of these compounds in a wider range of cancer types and in combination with standard chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. New use of an old drug: inhibition of breast cancer stem cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New use of an old drug: inhibition of breast cancer stem cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting Lung Cancer Stem Cells with Antipsychological Drug Thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioridazine elicits potent antitumor effects in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benztropine Mesylate: A Negative Control for Unveiling Specific Dopamine Agonist Action
In the intricate world of dopamine research, discerning the precise effects of specific dopamine agonists is paramount. To isolate the direct action of these agonists on their target receptors, a robust negative control is essential. Benztropine mesylate emerges as a compelling candidate for this role, owing to its distinct pharmacological profile that, while interacting with the dopaminergic system, does so through mechanisms fundamentally different from direct receptor agonism. This guide provides a comprehensive comparison of this compound with specific dopamine agonists, supported by experimental data and detailed protocols, to aid researchers in designing rigorous and well-controlled studies.
Rationale for this compound as a Negative Control
This compound is primarily classified as an anticholinergic agent, exerting its effects by blocking muscarinic acetylcholine receptors.[1][2][3] It also possesses antihistaminic properties and, crucially for its role in dopamine-related studies, inhibits the reuptake of dopamine from the synaptic cleft.[1][2] This inhibition of the dopamine transporter (DAT) increases the extracellular concentration of dopamine, thereby indirectly modulating dopaminergic signaling.
This mechanism stands in stark contrast to that of specific dopamine agonists, which are designed to directly bind to and activate dopamine receptors (e.g., D1, D2, D3 subtypes). By using this compound as a negative control, researchers can differentiate the effects mediated by direct receptor activation from those arising from a general increase in synaptic dopamine or from off-target effects on muscarinic and histaminic receptors.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and representative dopamine agonists for various receptors. Lower Ki values indicate higher binding affinity. This data highlights the distinct receptor interaction profiles, forming the basis for benztropine's use as a negative control.
| Compound | Dopamine D1 (nM) | Dopamine D2 (nM) | Dopamine D3 (nM) | Dopamine Transporter (DAT) (nM) | Muscarinic M1 (nM) | Histamine H1 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | 8.5 - 118 | ~2 | 16 - 37,600 |
| SKF-82958 (D1 Agonist) | 4 | 73 | - | - | - | - |
| Quinpirole (D2/D3 Agonist) | - | 3.9 - 6.8 | 5.1 | - | - | - |
| Pramipexole (D2/D3 Agonist) | >10,000 | 79,500 | 0.97 | - | - | - |
| Ropinirole (D2/D3 Agonist) | >10,000 | 98,700 | - | - | - | - |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[4][5][6][7][8][9]
Signaling Pathways and Experimental Workflows
To visually conceptualize the distinct mechanisms of action, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for validating dopamine agonist specificity using this compound as a negative control.
Caption: Dopamine signaling pathway highlighting agonist and benztropine actions.
Caption: Experimental workflow for using benztropine as a negative control.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the specificity of dopamine agonists, incorporating this compound as a negative control.
In Vitro Dopamine D1 Receptor Agonist-Induced cAMP Assay
This assay determines if a test compound specifically activates the D1 receptor, which is Gs-coupled and increases intracellular cyclic adenosine monophosphate (cAMP).
Objective: To measure the effect of a D1 agonist on cAMP production in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium and reagents.
-
Test D1 agonist (e.g., SKF-82958).
-
This compound.
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
-
96-well microplates.
Protocol:
-
Cell Seeding: Seed the D1-HEK293 cells into 96-well plates at a density that allows for optimal signal detection as per the cAMP assay kit manufacturer's instructions. Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the D1 agonist and this compound in an appropriate solvent (e.g., DMSO). Create a dilution series of the D1 agonist. Prepare a solution of this compound at a concentration known to be effective at the dopamine transporter but with minimal D1 receptor affinity (e.g., 1-10 µM).
-
Treatment:
-
Vehicle Control: Add vehicle (e.g., culture medium with the same final concentration of DMSO as the drug-treated wells) to the control wells.
-
D1 Agonist: Add the desired concentrations of the D1 agonist to the respective wells.
-
Negative Control: Add this compound to a separate set of wells.
-
Specificity Control: In a separate set of wells, co-incubate the D1 agonist with a known D1 antagonist (e.g., SCH23390) to confirm the effect is D1 receptor-mediated.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the D1 agonist concentration to generate a dose-response curve. Compare the response in the presence of the D1 agonist to that of the vehicle and this compound.
Expected Results: A specific D1 agonist will induce a significant, dose-dependent increase in cAMP levels compared to the vehicle control. This compound should not produce a significant change in cAMP levels, demonstrating its lack of direct agonistic activity at the D1 receptor.
Electrophysiological Recording of Dopamine Neuron Firing
This experiment assesses the effect of a dopamine agonist on the firing rate of dopamine neurons, which is often regulated by D2 autoreceptors.
Objective: To determine if a D2 agonist's effect on dopamine neuron firing is a direct receptor-mediated event, using this compound to control for effects related to dopamine reuptake inhibition.
Materials:
-
Anesthetized rodent model (e.g., rat).
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Test D2 agonist (e.g., quinpirole).
-
This compound.
-
Solutions for drug administration (e.g., saline).
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).
-
Electrode Placement: Slowly lower a recording microelectrode into the target brain region to isolate the spontaneous activity of a single dopamine neuron. Dopamine neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for a sufficient period (e.g., 5-10 minutes).
-
Drug Administration:
-
Vehicle Control: Administer a systemic injection (e.g., intraperitoneal or intravenous) of the vehicle and continue recording to observe any changes in firing rate.
-
D2 Agonist: In a separate animal or after a washout period, administer the D2 agonist and record the change in firing rate. D2 agonists typically decrease the firing rate of dopamine neurons by activating inhibitory autoreceptors.
-
Negative Control: In another animal, administer this compound. As a dopamine reuptake inhibitor, benztropine would be expected to increase synaptic dopamine, which could indirectly lead to a decrease in firing rate through autoreceptor activation. However, the temporal and dose-response characteristics of this effect would likely differ from that of a direct agonist.
-
-
Data Analysis: Analyze the firing rate (spikes per second) before and after the administration of each substance. Compare the magnitude and time course of the effects of the D2 agonist and this compound.
Expected Results: A specific D2 agonist will cause a rapid and robust decrease in the firing rate of the dopamine neuron. This compound may cause a more gradual and potentially less pronounced decrease in firing rate, as its effect is dependent on the accumulation of endogenously released dopamine. This difference in the dynamics of the response helps to distinguish direct agonism from indirect modulation.
Conclusion
This compound serves as an invaluable tool for researchers investigating the specific effects of dopamine agonists. Its well-characterized anticholinergic and dopamine reuptake-inhibiting properties, with a notable lack of direct dopamine receptor agonism, make it an ideal negative control. By incorporating this compound into experimental designs, scientists can confidently attribute the observed effects of novel compounds to direct dopamine receptor activation, thereby enhancing the validity and specificity of their findings in the complex field of dopamine pharmacology.
References
- 1. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent treatment with benztropine and haloperidol attenuates development of behavioral hypersensitivity but not dopamine receptor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological pharmacology of the autoreceptor-mediated responses of dopaminergic cells to antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Benztropine Mesylate for M1 vs. Other Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benztropine mesylate's binding affinity for the M1 muscarinic acetylcholine receptor (mAChR) subtype relative to other muscarinic receptor subtypes (M2-M5). The performance of benztropine is contrasted with other well-characterized muscarinic antagonists, supported by experimental data from radioligand binding assays. This document is intended to serve as a resource for researchers and professionals in drug development and neuroscience.
Introduction to Muscarinic Receptor Subtypes and this compound
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and signaling properties. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. This differential signaling underlies their diverse physiological roles and makes subtype-selective ligands valuable tools for research and therapeutic development.
This compound is an anticholinergic drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are largely attributed to its antagonism of muscarinic receptors in the central nervous system. While it is widely recognized for its high affinity for the M1 receptor subtype, a comprehensive evaluation of its specificity across all five muscarinic subtypes is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Comparative Binding Affinity of Muscarinic Antagonists
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| This compound | High Affinity (Not Quantified) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | M1 Selective |
| Atropine | 1.1 | 2.1 | 1.2 | 1.2 | 2.0 | Non-selective |
| Pirenzepine | 15.8 | 398.1 | 251.2 | 100.0 | 158.5 | M1 Selective |
| Darifenacin | 63.1 | 398.1 | 6.3 | 501.2 | 100.0 | M3 Selective |
| Methoctramine | 158.5 | 10.0 | 100.0 | 125.9 | 251.2 | M2 Selective |
Note: Ki values are compiled from various sources and should be considered representative. Direct comparison between studies may be affected by slight variations in experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand competition binding assays. Below is a detailed methodology representative of the experimental protocols used in these studies.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled test compound (e.g., benztropine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.
-
Test Compounds: this compound and other unlabeled muscarinic antagonists.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: CHO cells expressing the target muscarinic receptor subtype are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in microplates. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes initiate distinct intracellular signaling cascades upon activation by acetylcholine. These pathways are crucial for their physiological functions and are the targets of antagonists like benztropine.
M1, M3, and M5 Receptor Signaling (Gq Pathway)
The M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.
Gq-coupled Muscarinic Receptor Signaling Pathway
M2 and M4 Receptor Signaling (Gi Pathway)
The M2 and M4 receptors are coupled to Gi/o proteins. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability. These actions generally result in inhibitory effects, such as slowing of the heart rate and reduced neurotransmitter release.
Gi-coupled Muscarinic Receptor Signaling Pathway
Conclusion
The available evidence strongly indicates that this compound is a selective antagonist for the M1 muscarinic receptor subtype. This selectivity is fundamental to its therapeutic efficacy in treating movement disorders by restoring the cholinergic-dopaminergic balance in the striatum. However, the lack of a complete, publicly available binding affinity profile across all five muscarinic subtypes limits a comprehensive assessment of its off-target effects.
In comparison, other muscarinic antagonists exhibit distinct selectivity profiles. Pirenzepine also shows a preference for M1 receptors, though with a different affinity profile compared to what is qualitatively known for benztropine. Atropine is a non-selective antagonist, binding with high affinity to all five subtypes. In contrast, darifenacin and methoctramine demonstrate selectivity for the M3 and M2 subtypes, respectively.
For researchers and drug development professionals, the M1 selectivity of benztropine makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype. However, further studies to fully characterize its binding affinity and functional activity at M2, M3, M4, and M5 receptors are warranted to better understand its complete pharmacological profile and to guide the development of even more selective M1 antagonists with potentially improved therapeutic indices.
Safety Operating Guide
Proper Disposal Procedures for Benztropine Mesylate
This guide provides essential safety and logistical information for the proper disposal of benztropine mesylate in a laboratory or professional drug development setting. Adherence to these procedural steps is critical to ensure personnel safety and environmental compliance.
Hazard Assessment and Regulatory Overview
This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled[1]. Due to its toxicological properties, its disposal is regulated and must be handled with care. Under the Resource Conservation and Recovery Act (RCRA), certain pharmaceutical wastes are considered hazardous[2][3]. As such, this compound waste must not be disposed of in standard trash or flushed down the drain[3][4]. The primary and mandated method of disposal is through a licensed hazardous waste management company[1][5].
Quantitative Hazard and Transport Data
For quick reference, the key quantitative data related to this compound's hazards and transport are summarized below.
| Data Point | Classification / Value | Source |
| Hazard Classification | Acute Toxicity, Category 3 (Oral, Dermal, Inhalation) | [1] |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled | [1] |
| Acute Oral Toxicity | LD50 (Mouse): 91 mg/kg | [1] |
| UN Number | UN 2811 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [1] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the step-by-step methodology for the routine disposal of this compound waste, including expired product, contaminated materials, and non-creditable returns.
Personnel Protective Equipment (PPE) Required:
-
Use tight-sealing safety goggles or a face shield[6].
-
Ensure adequate ventilation, using a local exhaust system to avoid breathing dust[1].
Procedure:
-
Segregation: At the point of generation, immediately segregate this compound waste from all other waste streams. It must not be mixed with non-hazardous solid or liquid waste[7].
-
Containerization:
-
Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for a licensed and certified hazardous waste disposal company to collect, transport, and dispose of the material[1][5]. The most common method of final treatment is incineration at a permitted facility[3][5].
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with local and national regulations.
Emergency Protocol: Accidental Spill Cleanup
In the event of an accidental spill, immediate and correct action is required to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area[8].
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as listed above.
-
Containment:
-
Cleanup:
-
Disposal: Place all collected waste into a labeled hazardous waste container and manage it according to the standard disposal protocol outlined above.
-
Decontamination: Thoroughly clean the contaminated surface after the material has been removed[6]. Wash hands and any exposed skin thoroughly after handling[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. michigan.gov [michigan.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. surrey.res.services [surrey.res.services]
- 8. msdsdigital.com [msdsdigital.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benztropine Mesylate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Benztropine Mesylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an anticholinergic agent, requires careful handling to avoid potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator or an approved dust mask.[1] | To prevent inhalation of the powdered form, which can cause respiratory tract irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves.[1] | To prevent skin contact and absorption.[3] Gloves should be inspected before use and removed carefully to avoid contamination.[4] |
| Eye Protection | Safety glasses with side shields or goggles.[1][5] | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat, long-sleeved clothing, or disposable suits.[1][3][5] An apron may also be necessary for certain tasks.[5] | To prevent contamination of personal clothing and skin. |
| Face Protection | A face shield may be required if there is a risk of direct contact with dust or aerosols.[1] | To provide full-face protection from splashes or airborne particles. |
Note: Compressed tablets of this compound are generally not considered hazardous under normal handling procedures, and extensive PPE may not be required.[1] However, the recommendations above are crucial for manufacturing or any situation where exposure to the powder may occur.[1]
Operational Protocol: A Step-by-Step Guide for Safe Handling
Following a structured workflow is paramount to minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[6][7] This can be achieved through the use of local exhaust ventilation or process enclosures to control airborne levels.[3]
-
Minimize open handling of the powdered form whenever possible.[1]
-
The preparation area should be restricted, with clear signage to prevent unauthorized entry.[8]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.[8]
2. Handling the Compound:
-
Avoid breathing dust.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][7]
3. Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][3][9]
-
Store away from heat, direct sunlight, and incompatible materials such as strong oxidizers, strong bases, and strong acids.[1]
4. Accidental Release Measures:
-
Small Spills: Use appropriate tools to collect the spilled solid into a suitable waste disposal container. Clean the contaminated surface with water.[3]
-
Large Spills: Evacuate the area.[2] Use a shovel to place the material into a convenient waste disposal container. Subsequently, clean the contaminated surface with water and allow it to be evacuated through the sanitary system.[3] For liquid spills, contain with an inert absorbent material like sand or earth before placing it in a chemical waste container.[2]
-
Avoid generating dust during cleanup.[9] If possible, moisten the dust with water before collection.[1]
5. First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[2] Remove contaminated clothing and shoes.[1][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1][2][3] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[2]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[9]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. medline.com [medline.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. phebra.com [phebra.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. osha.gov [osha.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
